Pirarubicin HCl
Description
Contextualization as an Anthracycline Analog in Preclinical Oncology
Pirarubicin (B1684484) was developed as a second-generation analog of doxorubicin (B1662922), one of the most widely used chemotherapeutic agents. pharmaffiliates.comapexbt.com The structural modification, specifically the addition of a tetrahydropyranyl (THP) group at the 4'-O position of the amino sugar moiety, distinguishes it from its parent compound. nih.goviiarjournals.org This chemical alteration results in increased lipophilicity compared to doxorubicin. psu.edu
This increased lipophilicity is a key factor in its preclinical profile, as it facilitates more rapid cellular uptake. newdrugapprovals.org Studies have shown that pirarubicin is absorbed by tumor cells significantly faster than doxorubicin. iiarjournals.orgnih.gov This rapid intracellular accumulation is believed to contribute to its potent antineoplastic activity. mdpi.com
A significant focus of preclinical research has been pirarubicin's activity in doxorubicin-resistant cancer cell lines. medkoo.comtoku-e.com Its ability to overcome certain mechanisms of resistance has made it a valuable tool for investigating multidrug resistance (MDR) in oncology. nih.gov Research in various tumor models, including osteosarcoma and bladder cancer, has demonstrated its cytotoxic effects. nih.govresearchgate.net For instance, in vitro studies on human osteosarcoma MG63 cells showed that pirarubicin can induce cell cycle arrest and apoptosis. nih.gov Further mechanistic studies have explored its role in generating reactive oxygen species (ROS), such as hydrogen peroxide, as a component of its anticancer action, similar to other anthracyclines. iiarjournals.orgiiarjournals.orgresearchgate.net
Table 2: Selected Preclinical Research Findings on Pirarubicin
| Cell Line | Research Finding | Reference |
|---|---|---|
| M5076 | IC₅₀ of 0.366 µM | medchemexpress.com |
| Ehrlich cells | IC₅₀ of 0.078 µM | medchemexpress.com |
| Cultured tumor cells | Incorporated into cells approximately 170 times more rapidly than doxorubicin. | iiarjournals.orgnih.gov |
Historical Development and Positioning within Antineoplastic Agent Research
Pirarubicin was discovered and developed in Japan by Umezawa and colleagues in 1979. newdrugapprovals.orgiiarjournals.orgiiarjournals.org The research was driven by the search for new anthracycline antibiotics with an improved therapeutic profile compared to existing agents like doxorubicin. newdrugapprovals.org The originator institution is cited as the Institute of Microbial Chemistry. springer.com
The development of pirarubicin represents a strategic effort in medicinal chemistry to enhance the efficacy and reduce the toxicities associated with first-generation anthracyclines. researchgate.net Preclinical studies quickly established that pirarubicin possessed a wide spectrum of antitumor activity, comparable to doxorubicin, but with notable effectiveness against doxorubicin-resistant murine tumor cell lines. newdrugapprovals.org This positioned it as a promising next-generation anthracycline. researchgate.net Its development was undertaken by several pharmaceutical companies, including Meiji Seika Pharma and Nippon Kayaku. springer.com The compound has been approved for clinical use in various regions, including Japan and the EU, for several types of cancer. iiarjournals.orgmdpi.com
Overview of Current Research Trajectories and Challenges for Pirarubicin HCl
Contemporary research on pirarubicin is focused on several key areas, primarily aimed at maximizing its therapeutic potential and overcoming existing limitations.
Advanced Drug Delivery Systems (DDS): A major research trajectory involves the development of novel DDS to improve the tumor-specific targeting of pirarubicin. One prominent example is the creation of polymer-conjugated pirarubicin, such as Hydroxypropyl-Acrylamide (HPMA) polymer-conjugated pirarubicin (P-THP). mdpi.comencyclopedia.pub These nanoparticle-based systems are designed to exploit the Enhanced Permeability and Retention (EPR) effect, where macromolecules accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage. encyclopedia.pub The goal of such systems is to increase the drug concentration at the tumor site. mdpi.com Research has also explored biodegradable polylactic acid (PLA) based block copolymeric nanoparticles for systemic delivery. researchgate.net
Combination Therapies: To enhance anticancer efficacy and combat drug resistance, researchers are investigating pirarubicin in combination with other agents. For example, studies have explored the co-delivery of pirarubicin with salinomycin (B1681400), a cancer stem cell inhibitor, using a nanoparticle platform. researchgate.net The synergistic effect of such combinations aims to eradicate both the bulk tumor cells and the cancer stem cells responsible for relapse. researchgate.net
Overcoming Drug Resistance: Tumor recurrence following chemotherapy remains a significant challenge, often linked to drug resistance. researchgate.net Research is ongoing to understand and circumvent the mechanisms of resistance to pirarubicin. Studies using CRISPR/dCas9-SAM systems have been employed to screen for genes, such as AKR1C1, that may contribute to pirarubicin resistance in bladder cancer cells. researchgate.net
Exploring Novel Mechanisms: While the primary mechanism of topoisomerase II inhibition is well-established, research continues to uncover other aspects of pirarubicin's activity. Studies clarifying its role in inducing apoptosis through the generation of reactive oxygen species contribute to a more complete understanding of its molecular pharmacology. iiarjournals.orgresearchgate.net
Despite its advantages over doxorubicin, challenges remain. The development of drug resistance is a primary hurdle. researchgate.netresearchgate.net Furthermore, while often reported as less cardiotoxic than doxorubicin, potential for toxicity remains a concern that drives the development of targeted delivery systems. researchgate.netresearchgate.net Ongoing research is therefore critical for refining its application and expanding its therapeutic utility in oncology. patsnap.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| Epirubicin |
| Daunorubicin |
| Idarubicin |
| Cisplatin |
| Ifosfamide |
| Salinomycin |
| Vincristine |
| Cyclophosphamide |
| Methotrexate |
| Bleomycin |
| Procarbazine |
| Prednisone |
| Dexrazoxane |
| Trastuzumab |
| Panobinostat |
| Mitoxantrone |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H38ClNO12 |
|---|---|
Molecular Weight |
664.1 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1 |
InChI Key |
ZPHYPKKFSHAVOE-QXTSSQDCSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
Synonyms |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Pirarubicin Hcl
Chemical Synthesis Pathways of Pirarubicin (B1684484) HCl
Pirarubicin, chemically known as (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yloxy]oxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride, is synthesized from the parent compound, doxorubicin (B1662922). xcessbio.com The key structural difference is the presence of a tetrahydropyranyl (THP) group at the 4'-O-position of the daunosamine (B1196630) sugar moiety. nih.govnih.gov
The synthesis is a targeted modification of doxorubicin, reflecting a common strategy in anthracycline chemistry where the sugar component is altered to improve pharmacological properties. universiteitleiden.nl The process generally involves the reaction of doxorubicin with a suitable tetrahydropyranylating agent. This targeted 4'-O-substitution on the amino sugar was part of a broader effort by Umezawa and colleagues in 1979 to create less toxic anthracycline variants. nih.gov This modification enhances the lipophilicity of the molecule compared to doxorubicin, which contributes to its rapid cellular uptake and ability to overcome certain mechanisms of drug resistance. nih.govmdpi.com
Design and Development of Pirarubicin HCl Analogs and Derivatives
To further enhance therapeutic efficacy and overcome limitations such as drug resistance, numerous analogs and derivatives of Pirarubicin have been designed and synthesized. This research primarily focuses on modifying the core structure to understand its relationship with biological activity and to develop compounds with superior pharmacological profiles.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and specific drugs. gardp.orgazolifesciences.com For Pirarubicin and its derivatives, SAR studies have provided critical insights into the roles of different functional groups.
Research into 3'-deamino-3'-morpholino derivatives of pirarubicin has shown that modifications at both the C-3' amino group and the C-13 keto group of the aglycone are significant for antitumor activity. researchgate.net Di-N-alkylation of pirarubicin's amino group to form a morpholino ring, followed by modifications at the C-13 position (such as conversion to a 13-tosylhydrazone, 13-deoxy, or 13-dihydro derivative), resulted in compounds with broader effective dose ranges in murine tumor models. researchgate.net Notably, the stereochemistry at the C-13 position was found to be crucial, with the 13-(S)-dihydro isomer showing greater efficacy upon oral administration than the 13-(R)-dihydro isomer. researchgate.net
Another study explored N-salicylidene derivatives , which were prepared by reacting pirarubicin with various aryl aldehydes. nih.gov These modifications at the 3'-amino group led to compounds that were, in many cases, more active in vitro than the parent pirarubicin. nih.gov This suggests that the 3'-amino position is a viable site for modification to enhance biological efficacy.
These studies collectively indicate that the daunosamine sugar's 3'-amino group and the aglycone's C-13 side chain are key positions for derivatization to modulate the antitumor activity of Pirarubicin.
Derivatization Strategies for Advanced Pharmacological Profiles
Building on SAR insights, various derivatization strategies have been employed to improve Pirarubicin's pharmacological properties, including its delivery, stability, and activity against resistant tumors.
Chemical Derivatization: Direct chemical modification of the Pirarubicin molecule has yielded promising results. The synthesis of N-salicylidene derivatives not only increased in vitro activity but also led to some compounds showing significant prolongation of survival in experimental mouse models via oral administration. nih.gov Similarly, the creation of 3'-deamino-3'-morpholino derivatives demonstrated that altering the C-3' primary amino group can produce analogs with improved therapeutic windows. researchgate.net
| Derivative Class | Synthetic Approach | Key Pharmacological Finding | Reference |
|---|---|---|---|
| N-salicylidene derivatives | Treatment of pirarubicin with various aryl aldehydes. | Most derivatives showed higher in vitro activity than pirarubicin; some demonstrated efficacy with oral administration. | nih.gov |
| 3'-deamino-3'-morpholino derivatives | Di-N-alkylation of pirarubicin with bis(2-iodoethyl)ether, followed by modifications at the C-13 position. | Compounds with an sp3 carbon at C-13 had broader effective dose ranges. The 13-(S)-dihydro isomer was more effective orally. | researchgate.net |
Polymer Conjugation: A significant strategy for improving drug delivery involves conjugation to polymers. N-(2-hydroxypropyl)methacrylamide (HPMA) polymer-conjugated pirarubicin (P-THP) is a notable example. mdpi.comresearchgate.net In this system, pirarubicin is attached to the water-soluble HPMA polymer via an acid-cleavable hydrazone bond. mdpi.com This design leverages the enhanced permeability and retention (EPR) effect for tumor-specific targeting. The conjugate is stable in the bloodstream but releases the active pirarubicin in the acidic microenvironment of tumors. mdpi.com Comparative studies showed that P-THP had significantly greater cellular uptake and cytotoxicity compared to a similar polymer conjugate of doxorubicin (P-DOX). researchgate.net
Nanocarrier-based Delivery Systems: To enhance therapeutic efficacy and overcome drug resistance, pirarubicin has been incorporated into advanced nanocarrier systems. For instance, it has been loaded into PEG-derivatized dual-functional nanomicelles . nih.gov These nanomicelles can improve drug stability and circulation time. In a study, pirarubicin-loaded micelles significantly inhibited the growth of doxorubicin-resistant xenograft tumors in mice more effectively than free pirarubicin, demonstrating a strategy to overcome P-glycoprotein (P-gp) mediated drug efflux. nih.gov Another approach developed biodegradable polylactic acid-based nanoparticles for the co-delivery of pirarubicin and salinomycin (B1681400), which synergistically enhanced cytotoxicity against both cancer cells and cancer stem cells, leading to complete tumor eradication in preclinical models. researchgate.net
| Formulation Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| HPMA Polymer Conjugation (P-THP) | Pirarubicin linked to an HPMA polymer via an acid-sensitive hydrazone bond. | Enhanced tumor targeting (EPR effect) and pH-dependent drug release; superior cellular uptake compared to P-DOX. | mdpi.comresearchgate.net |
| PEG-Derivatized Nanomicelles | Pirarubicin encapsulated within self-assembling PEG-derivatized micelles. | Improved efficacy against drug-resistant tumors and reduced systemic toxicity. | nih.gov |
| Biodegradable Nanoparticles | Co-loading of pirarubicin and salinomycin into polylactic acid-based nanoparticles. | Synergistic cytotoxicity against cancer cells and cancer stem cells, preventing cancer relapse. | researchgate.net |
Molecular and Cellular Mechanisms of Action of Pirarubicin Hcl
Interaction with Nucleic Acids and Topoisomerase Enzymes
A cornerstone of Pirarubicin (B1684484) HCl's mechanism of action is its direct interaction with the genetic material of cancer cells and the enzymes that regulate its topology. patsnap.comwikipedia.org
DNA Intercalation Dynamics and Structural Consequences
Pirarubicin HCl, like other anthracyclines, possesses a planar aglycone structure that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. ontosight.aiwikipedia.orgacs.org This physical insertion into the DNA strand leads to structural distortions, which in turn interfere with the processes of DNA replication and repair, as well as RNA and protein synthesis. wikipedia.orgcellagentech.com The chemical structure of Pirarubicin, a derivative of doxorubicin (B1662922) with a tetrahydropyranyl group, allows for rapid uptake by tumor cells and distribution to the nucleus where it can be incorporated into DNA. ontosight.airesearchgate.net
The interaction between Pirarubicin and DNA is a complex process. While the planar anthraquinone (B42736) group of the molecule buries itself within the intercalation sites of the DNA, the rest of the molecule resides near the minor groove. acs.org This binding is further stabilized by the formation of a network of hydrogen bonds within the groove. acs.org Studies have shown that the intercalation of anthracyclines can increase the melting temperature of the DNA helix, providing further evidence for this binding mechanism. acs.org
Topoisomerase II Inhibition and its Impact on DNA Replication and Transcription
Beyond simple intercalation, this compound critically disrupts the function of topoisomerase II, a nuclear enzyme essential for managing the topological state of DNA during replication and transcription. patsnap.comontosight.aitoku-e.com Topoisomerase II works by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. This compound interferes with this process by stabilizing the complex formed between topoisomerase II and the cleaved DNA. patsnap.com This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA strand breaks. patsnap.compatsnap.com The inability to repair these breaks halts DNA replication and transcription, ultimately triggering cell death pathways. wikipedia.orgtoku-e.com
The inhibitory activity of Pirarubicin against topoisomerase II has been demonstrated in various cancer cell lines. For instance, it has shown inhibitory effects against M5076 and Ehrlich cells, with the differing cytotoxicity attributed to the varied expression levels of topoisomerase II in these cells. medchemexpress.com
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
In addition to its direct effects on DNA, this compound induces a state of oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). patsnap.comontosight.ai
Biochemical Pathways of Free Radical Formation
The generation of free radicals by Pirarubicin is a key component of its cytotoxic effects. patsnap.comontosight.ai One proposed mechanism involves the reduction of Pirarubicin to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•−). iiarjournals.org In the presence of metal ions like copper(II), Pirarubicin can induce the production of superoxide radicals, which can subsequently lead to the formation of other ROS. iiarjournals.org This process of generating ROS can lead to widespread damage to cellular components, including DNA, proteins, and lipids. ontosight.ainih.gov Studies have demonstrated that Pirarubicin, particularly when conjugated with styrene-maleic acid, can induce ROS production in a time- and dose-dependent manner specifically within tumor tissues. nih.gov
Role of Hydrogen Peroxide in Initiating Cellular Damage
A significant portion of the cellular damage instigated by Pirarubicin-induced oxidative stress is mediated by hydrogen peroxide (H₂O₂). iiarjournals.orgnih.gov Superoxide radicals generated through the aforementioned pathways can be converted to hydrogen peroxide. uiowa.edu While healthy cells possess mechanisms to neutralize hydrogen peroxide, cancer cells are often more susceptible to its damaging effects. uiowa.edu
Research has shown a direct link between Pirarubicin treatment, H₂O₂ generation, and the induction of apoptosis (programmed cell death). iiarjournals.orgnih.govspandidos-publications.com In studies using HL-60 leukemia cells and their H₂O₂-resistant counterparts (HP100 cells), Pirarubicin-induced apoptosis was significantly suppressed in the resistant cells, highlighting the critical role of hydrogen peroxide in this process. iiarjournals.orgnih.gov The accumulation of H₂O₂ can lead to oxidative DNA damage, mitochondrial dysfunction, and the activation of caspases, which are key executioners of apoptosis. iiarjournals.orgiiarjournals.org The combination of doxorubicin, a related anthracycline, with hydrogen peroxide has been shown to enhance its anti-proliferative effects on bladder tumor cells. nih.gov
Cell Cycle Perturbation and Arrest Mechanisms
The culmination of DNA damage and oxidative stress induced by this compound leads to significant disruptions in the cell cycle, a tightly regulated process that governs cell division. nih.govnih.gov Eukaryotic cells have several checkpoints within the cell cycle to ensure the fidelity of DNA replication and cell division. khanacademy.org When DNA damage is detected, these checkpoints can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. khanacademy.orgfrontiersin.org
Pirarubicin has been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govnih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis. Studies on multidrug-resistant osteosarcoma cells (MG63/DOX) revealed that Pirarubicin treatment led to an accumulation of cells in the G2/M phase in a time- and concentration-dependent manner. nih.govnih.gov This G2/M arrest is associated with the downregulation of key regulatory proteins, including cyclin B1 and phosphorylated Cdc2 at specific sites, which are crucial for the G2 to M phase transition. nih.govnih.gov By disrupting the cell cycle, Pirarubicin effectively halts the proliferation of cancer cells. nih.gov
Apoptosis Induction Pathways
In addition to cell cycle arrest, pirarubicin is a potent inducer of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancer cells.
Pirarubicin treatment has been shown to activate the caspase cascade, a central component of the apoptotic machinery. researchgate.netnih.gov Specifically, it leads to the activation of effector caspases, such as caspase-3 and caspase-7. researchgate.net The activation of these caspases is a key step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. Studies have shown that pirarubicin can induce apoptosis through the generation of hydrogen peroxide, which in turn triggers caspase-3/7 activity. researchgate.net
The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. Pirarubicin has been found to modulate the mitochondrial membrane potential (ΔΨm). researchgate.net A decrease in the mitochondrial membrane potential is a hallmark of early apoptosis. physiology.org Research indicates that pirarubicin-induced apoptosis is associated with a decrease in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway in its mechanism of action. researchgate.net This disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm. frontiersin.org
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival or death. mdpi.complos.org Pirarubicin has been shown to alter this balance in favor of apoptosis. targetmol.com Studies have demonstrated that pirarubicin treatment leads to the suppression of the anti-apoptotic protein Bcl-2. targetmol.com By downregulating Bcl-2, pirarubicin shifts the cellular signaling towards apoptosis. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a key factor, and a decrease in Bcl-2 expression contributes to an increased Bax/Bcl-2 ratio, thereby promoting apoptosis. uniroma1.itresearchgate.net
Table 2: Pirarubicin's Impact on Apoptotic Pathways
| Apoptotic Event | Effect of Pirarubicin | Cellular Consequence | Reference |
|---|---|---|---|
| Caspase Activation | Activates Caspase-3/7 | Execution of apoptosis | researchgate.net |
| Mitochondrial Membrane Potential | Decreases ΔΨm | Release of pro-apoptotic factors | researchgate.net |
| Bcl-2 Expression | Suppresses Bcl-2 | Promotes apoptosis | targetmol.com |
Mechanisms of DNA Fragmentation (e.g., DNA Ladder Formation)
Pirarubicin, an analogue of the anthracycline antibiotic doxorubicin, exerts its cytotoxic effects in part by inducing apoptosis, or programmed cell death. medkoo.com A hallmark of apoptosis is the degradation of genomic DNA into smaller fragments. wikipedia.orgnih.gov This process is mediated by the activation of endonucleases, which cleave DNA at the vulnerable internucleosomal linker regions. nih.gov
The mechanism of action for Pirarubicin involves its intercalation into DNA strands and subsequent interaction with topoisomerase II. medkoo.com This interaction inhibits DNA replication and repair processes, ultimately triggering the apoptotic cascade. medkoo.com As the apoptotic program proceeds, activated endonucleases systematically cleave the cell's DNA.
When these DNA fragments are separated using agarose (B213101) gel electrophoresis, they form a characteristic "ladder" pattern. wikipedia.org This pattern consists of fragments that are multiples of approximately 180-200 base pairs, corresponding to the length of DNA wrapped around a single nucleosome. nih.gov The appearance of this DNA ladder is a widely recognized indicator of apoptosis and distinguishes it from necrosis, which typically results in a diffuse smear of randomly degraded DNA. wikipedia.org Therefore, the formation of a DNA ladder in cells treated with Pirarubicin is a direct consequence of its ability to induce apoptosis through the disruption of DNA integrity and function.
Modulation of Specific Intracellular Signaling Pathways
Pirarubicin has been shown to modulate key intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the mTOR/p70S6K/4E-BP1 axis. The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that, when activated, phosphorylates downstream effectors like p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. nih.govnih.gov
Research indicates that Pirarubicin can induce a cytoprotective autophagic response in human bladder cancer cells through the suppression of this signaling pathway. medkoo.com Specifically, treatment with Pirarubicin was found to decrease the phosphorylation levels of mTOR, as well as its downstream targets p70S6K and 4E-BP1. medkoo.com The inhibition of this axis is a key mechanism by which Pirarubicin exerts its effects on cancer cells, linking the drug's action to the fundamental cellular processes of protein translation and autophagy. medkoo.com
Table 1: Effect of Pirarubicin on mTOR Signaling Pathway Components in Human Bladder Cancer Cells This table is generated based on findings reported in scientific literature. medkoo.com
| Protein | Effect of Pirarubicin Treatment | Implication |
|---|---|---|
| mTOR | Decreased Phosphorylation | Inhibition of the central regulator of cell growth and proliferation. |
| p70S6K | Decreased Phosphorylation | Downregulation of protein synthesis and cell growth. |
| 4E-BP1 | Decreased Phosphorylation | Inhibition of cap-dependent translation initiation. |
Pirarubicin's activity can be significantly influenced by its interplay with reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) signaling cascade. The ROS-JNK pathway is a critical mediator of cellular stress responses, often leading to apoptosis. nih.govdovepress.com JNK, a type of mitogen-activated protein kinase, is activated by various stimuli, including elevated ROS levels. nih.gov
Studies have demonstrated that the antitumor effect of Pirarubicin can be enhanced by modulating this pathway. For instance, co-treatment of liver cancer cells with dichloroacetate (B87207) (DCA) and Pirarubicin leads to a significant increase in ROS accumulation. nih.govresearchgate.net This elevation in ROS promotes the sustained activation and phosphorylation of JNK. nih.gov Activated JNK, in turn, facilitates the mitochondrial apoptotic pathway, contributing to cell death. nih.gov The role of this cascade was confirmed by the use of a JNK-specific inhibitor, which was able to block the apoptotic effects induced by the combination treatment. nih.govresearchgate.net This indicates that the ROS-JNK signaling pathway is a key contributor to Pirarubicin-induced cell death. nih.gov
Table 2: Pirarubicin and the ROS-JNK Signaling Pathway in Liver Cancer Cells (in combination with DCA) This table summarizes findings from research on the synergistic effects of Pirarubicin and Dichloroacetate. nih.govresearchgate.net
| Component | Observation with Combined DCA and Pirarubicin Treatment | Outcome |
|---|---|---|
| ROS Levels | Significantly Increased | Induces oxidative stress. |
| JNK Phosphorylation | Significantly Increased | Activation of the JNK signaling cascade. |
| Cell Apoptosis | Significantly Increased | Enhanced tumor cell death. |
| Effect of JNK Inhibitor (SP600125) | Inhibited the effects on cell viability and apoptosis | Confirms the critical role of the JNK pathway. |
A novel molecular mechanism underlying Pirarubicin's pro-apoptotic action involves its influence on the deubiquitinase Ubiquitin-Specific Peptidase 22 (USP22) and the transcription factor cAMP-responsive element-binding protein 1 (CREB-1). nih.govnih.gov USP22 is an enzyme that removes ubiquitin from target proteins, often stabilizing them and promoting processes implicated in tumorigenesis. nih.govdntb.gov.ua
In human cervical cancer (HeLa) cells, treatment with Pirarubicin was found to decrease the expression of USP22 in a dose- and time-dependent manner, which correlated with an increase in apoptosis. nih.gov Further investigation revealed that Pirarubicin does not affect the total amount of CREB-1 protein but significantly decreases its phosphorylation at the Serine-133 site. nih.gov Phosphorylation is essential for CREB-1's ability to act as a transcription factor. nih.gov By inhibiting CREB-1 phosphorylation, Pirarubicin prevents it from binding to the promoter region of the USP22 gene, thereby downregulating USP22 transcription. nih.govnih.gov This reduction in USP22 expression is a key part of the mechanism by which Pirarubicin promotes apoptosis in these cells. nih.gov
Table 3: Effect of Pirarubicin on the CREB-1/USP22 Axis in HeLa Cells This data is synthesized from studies investigating the molecular pharmacology of Pirarubicin. nih.govnih.gov
| Target Molecule | Effect of Pirarubicin Treatment | Consequence |
|---|---|---|
| CREB-1 Phosphorylation (Ser133) | Significantly Decreased | Inhibits the transcriptional activity of CREB-1. |
| CREB-1 Binding to USP22 Promoter | Significantly Inhibited | Reduces the transcription of the USP22 gene. |
| USP22 Expression (mRNA and Protein) | Decreased | Promotes cancer cell apoptosis. |
Mechanisms of Drug Resistance to Pirarubicin Hcl and Preclinical Strategies for Overcoming Resistance
Drug Efflux Pump-Mediated Resistance (e.g., P-glycoprotein)
A primary mechanism of multidrug resistance (MDR) in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps. mdpi.comnih.gov Among these, P-glycoprotein (P-gp), also known as MDR1, is a major contributor to resistance against a wide range of anticancer drugs, including anthracyclines like Pirarubicin (B1684484). mdpi.comresearchgate.netjournaljpri.com
P-gp is a transmembrane protein that actively transports cytotoxic compounds out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and allowing cancer cells to survive. mdpi.comnih.gov The function of P-gp is an energy-dependent process that relies on ATP hydrolysis to fuel the efflux of its substrates. mdpi.comnih.gov Overexpression of P-gp has been observed in many types of cancer and is frequently associated with a poor response to chemotherapy. researchgate.net
Preclinical studies have focused on reversing P-gp-mediated resistance by using inhibitors that block the pump's function. Research has shown that certain natural phenolic compounds, such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA), can inhibit P-gp-mediated efflux of Pirarubicin in multidrug-resistant K562/Dox cancer cells. nih.gov These compounds appear to work by impairing the cellular energetic state, leading to decreased ATP levels. nih.gov Since P-gp function is dependent on ATP, this reduction in cellular energy diminishes the pump's ability to expel Pirarubicin, leading to increased intracellular drug accumulation and restored chemosensitivity. nih.gov
A study investigating the effects of 4-HBA and VA on Pirarubicin efflux in resistant K562/Dox cells demonstrated a significant, concentration-dependent inhibition of P-gp function. The potential of these compounds to inhibit P-gp was represented by the ratio of the P-gp-mediated active efflux coefficient of Pirarubicin in the presence of the inhibitor (kai) versus its absence (ka0). A ratio significantly less than 1 indicates effective inhibition. nih.gov
Table 1: Effect of 4-HBA and VA on P-glycoprotein-Mediated Pirarubicin Efflux in K562/Dox Cells
| Compound | Concentration (mM) | P-gp Efflux Inhibition Ratio (kai/ka0) |
|---|---|---|
| 4-Hydroxybenzoic Acid (4-HBA) | 0.001 | 0.85 |
| 0.01 | 0.73 | |
| 0.1 | 0.58 | |
| Vanillic Acid (VA) | 0.001 | 0.82 |
| 0.01 | 0.69 | |
| 0.1 | 0.55 |
Alterations in DNA Damage Response and Repair Pathways
Pirarubicin, like other anthracyclines, exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cell death. Consequently, the efficiency of the cell's DNA damage response (DDR) and repair machinery is a critical determinant of its sensitivity or resistance to the drug.
Cells have evolved two main pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). amegroups.orgnih.govmdpi.com
Homologous Recombination (HR): This is a high-fidelity repair pathway that uses an undamaged sister chromatid as a template to accurately restore the original DNA sequence. HR is predominantly active during the S and G2 phases of the cell cycle when a template is available. nih.gov
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends without the need for a homologous template. NHEJ is faster but more error-prone than HR, often resulting in small insertions or deletions at the break site. It is the predominant DSB repair pathway in human cells and is active throughout the cell cycle. nih.govmdpi.com
Enhanced capacity of either HR or NHEJ can lead to increased resistance to DNA-damaging agents like Pirarubicin by efficiently repairing the drug-induced lesions before they can trigger cell death. researchgate.net Studies on other anthracyclines have shown that HRR-dependent pathways are critical for drug resistance in leukemia cells, suggesting a similar role in Pirarubicin resistance. researchgate.net The balance and regulation between these two pathways are crucial, as defects in one can increase reliance on the other, a concept exploited in certain therapeutic strategies. nih.govijbs.com
The DDR is a complex signaling network orchestrated by a group of phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). osti.gov
ATM and DNA-PK: These kinases are rapidly activated in response to DSBs. ATM plays a central role in signaling the presence of damage to downstream effectors that control cell cycle checkpoints and DNA repair, while DNA-PK is a core component of the NHEJ pathway. osti.gov
ATR: This kinase is primarily activated by single-stranded DNA, which can arise at stalled replication forks or during the processing of DSBs. osti.gov
The activity of these kinases is essential for coordinating cell cycle arrest with DNA repair, allowing time for the cell to fix the damage before proceeding with division. Alterations that upregulate the activity or expression of ATM, ATR, or DNA-PK could enhance the cell's ability to repair Pirarubicin-induced DSBs, thereby contributing to a resistant phenotype. Conversely, deficiencies in these kinases often lead to increased sensitivity to DNA-damaging agents. researchgate.net
A promising preclinical strategy to overcome resistance mediated by enhanced DNA repair is the use of small molecule inhibitors that target key DDR proteins. This approach is often based on the concept of synthetic lethality, where inhibiting a DNA repair pathway is particularly toxic to cancer cells that already have a deficiency in another repair pathway (e.g., HR-deficient tumors). nih.gov
Several classes of DDR inhibitors are under investigation for their potential to sensitize cancer cells to agents like Pirarubicin:
PARP Inhibitors (PARPi): Poly (ADP-ribose) polymerase (PARP) is crucial for single-strand break repair. Inhibiting PARP in cells treated with a DSB-inducing agent can lead to the accumulation of toxic DNA lesions. This approach is particularly effective in tumors with HR defects (e.g., BRCA1/2 mutations). nih.govresearchgate.net Combining PARP inhibitors with DNA-damaging chemotherapy is a key strategy being explored in clinical trials. onclive.com
ATM, ATR, and DNA-PK Inhibitors: Directly targeting the master kinases of the DDR can abrogate cell cycle checkpoints and prevent the repair of drug-induced DNA damage, forcing cells with extensive damage into mitosis and subsequent cell death. nih.govtmc.edu Preclinical studies have shown that inhibitors of ATM, ATR, and DNA-PK can significantly sensitize cancer cells to radiotherapy and other DNA-damaging agents. researchgate.nettmc.edunih.gov The simultaneous inhibition of all three kinases has been shown to induce a highly synergistic lethal effect in mammalian cells, highlighting their critical and overlapping roles in cell survival. osti.gov
Table 2: Key Kinases in DNA Damage Response and Their Inhibitors
| Kinase | Primary Role in DNA Repair | Class of Inhibitor | Therapeutic Rationale in Combination with Pirarubicin |
|---|---|---|---|
| ATM | Responds to DNA double-strand breaks (DSBs), activates cell cycle checkpoints and repair pathways. | ATMi | To prevent cell cycle arrest and repair of Pirarubicin-induced DSBs. |
| ATR | Responds to replication stress and single-strand DNA, activates S and G2/M checkpoints. | ATRi | To abrogate DNA damage checkpoints, causing cells with damaged DNA to enter mitosis. |
| DNA-PK | A core component of the Non-Homologous End Joining (NHEJ) pathway for DSB repair. | DNA-PKi | To block the primary pathway for DSB repair, leading to accumulation of lethal DNA damage. |
Apoptosis Evasion Mechanisms and Cellular Survival Strategies
Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Evasion of apoptosis is a hallmark of cancer and a major cause of therapeutic resistance. nih.govmdpi.comnih.gov Cancer cells can acquire resistance to Pirarubicin by dysregulating the molecular machinery that controls apoptosis, thereby raising the threshold for cell death induction.
The intrinsic, or mitochondrial, pathway of apoptosis is a key target for dysregulation in resistant cancer cells. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (pro-survival) and pro-apoptotic members. nih.govoncotarget.com
Anti-apoptotic proteins: Members like Bcl-2, Bcl-xL, and Mcl-1 prevent apoptosis by sequestering pro-apoptotic proteins and preserving mitochondrial membrane integrity. nih.govnih.gov
Pro-apoptotic proteins: This group includes "effectors" like Bax and Bak, which, when activated, permeabilize the mitochondrial outer membrane, and "BH3-only" proteins like Bad, Bid, and Puma, which sense cellular stress and activate the effectors. nih.govmdpi.com
A common mechanism of resistance to anthracyclines is the overexpression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. oncotarget.commdpi.com Elevated levels of these proteins inhibit the release of cytochrome c from the mitochondria, a critical step for activating the caspase cascade that executes cell death. nih.gov Studies with doxorubicin (B1662922), a related anthracycline, show that its ability to induce apoptosis is dependent on its capacity to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-xL. tbzmed.ac.ir Therefore, cancer cells that upregulate Bcl-xL or other anti-apoptotic proteins can effectively neutralize the pro-apoptotic signals generated by Pirarubicin, leading to cell survival and drug resistance. mdpi.comtbzmed.ac.ir
Role of Autophagy in Conferring Resistance
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, which cancer cells can exploit to survive therapeutic stress. This process has been identified as a significant contributor to chemoresistance against this compound.
In human bladder cancer cells, Pirarubicin treatment has been shown to trigger a protective autophagic response. nih.gov This induction of autophagy is mediated by the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth. nih.gov The cytoprotective nature of this response was confirmed when the inhibition of autophagy, either through pharmacological agents like 3-methyladenine (B1666300) and hydroxychloroquine (B89500) or by genetic knockdown of the autophagy-related gene 3 (ATG3), led to a marked increase in apoptosis in Pirarubicin-treated cells. nih.gov This indicates that by activating autophagy, cancer cells can mitigate the drug-induced damage and survive. The specific signaling cascade involved in this process is the mTOR/p70S6K/4E-BP1 pathway. nih.gov Consequently, targeting autophagy is being explored as a viable strategy to sensitize bladder cancer cells to Pirarubicin. nih.gov
Further evidence from hepatocellular carcinoma (HCC) shows that the long non-coding RNA HULC is upregulated following Pirarubicin treatment, which in turn induces autophagy by stabilizing the Sirtuin 1 (Sirt1) protein. nih.gov This finding underscores the role of autophagy as a prevalent resistance mechanism across different types of cancer.
| Cancer Type | Key Findings | Implication for Resistance | Reference |
|---|---|---|---|
| Bladder Cancer | Pirarubicin induces a cytoprotective autophagic response via suppression of the mTOR/p70S6K/4E-BP1 pathway. | Autophagy allows cancer cells to survive drug-induced stress. | nih.gov |
| Bladder Cancer | Inhibition of autophagy (using 3-methyladenine, hydroxychloroquine, or ATG3 knockdown) increases apoptosis in Pirarubicin-treated cells. | Targeting autophagy can enhance Pirarubicin's cytotoxic effects. | nih.gov |
| Hepatocellular Carcinoma | LncRNA HULC is upregulated by Pirarubicin and induces autophagy by stabilizing Sirt1. | Non-coding RNA-mediated autophagy contributes to Pirarubicin resistance. | nih.gov |
Aberrant Signaling Pathway Activation in Resistant Models
Resistance to this compound is frequently associated with the abnormal activation of signaling pathways that promote cancer cell survival and proliferation.
In hepatocellular carcinoma, the RIPK1-AKT-P21 signaling axis has been identified as a key mediator of resistance to Pirarubicin. nih.govmedsci.org Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical molecule involved in regulating cell death and survival. nih.gov Studies have revealed that inhibiting RIPK1 in Pirarubicin-treated HCC cells results in decreased phosphorylation of AKT (a pro-survival protein) and increased levels of p21 (a cell cycle inhibitor). nih.govmedsci.org This shift leads to cell cycle arrest and a reduction in cancer cell proliferation. nih.gov
The pivotal role of this pathway was further established by showing that activation of AKT could counteract the anti-proliferative effects of RIPK1 inhibition, confirming the pathway's importance in Pirarubicin resistance. nih.govmedsci.org These findings were corroborated in mouse xenograft models, where the combination of a RIPK1 inhibitor and Pirarubicin produced a synergistic anti-tumor effect, with tumors showing reduced growth and higher p21 levels. nih.govmedsci.org This body of evidence suggests that targeting RIPK1 is a promising strategy to overcome chemoresistance to Pirarubicin in HCC. nih.govmedsci.org
Pyruvate (B1213749) Kinase M2 (PKM2) is a crucial enzyme in the glycolytic pathway, and its activity is often altered in cancer cells to support their metabolic needs for rapid growth, which can also contribute to drug resistance. While direct evidence on modulating PKM2 to specifically sensitize cells to Pirarubicin is still emerging, research on the related anthracycline, Epirubicin, offers important clues. In breast cancer, high expression of PKM2 was correlated with greater chemosensitivity to Epirubicin. nih.gov PKM2 can switch between a highly active tetrameric form and a less active dimeric form, with the latter being more common in cancer cells to channel glucose metabolites toward building blocks for new cells. nih.gov It is hypothesized that forcing PKM2 into its more active tetrameric state could alter cancer cell metabolism in a way that re-sensitizes them to chemotherapies like Pirarubicin. Further investigation is required to confirm the specific role of PKM2 modulation in Pirarubicin resistance.
Contributions of the Tumor Microenvironment to Resistance Phenotypes
The tumor microenvironment (TME)—the complex ecosystem of non-cancerous cells, extracellular matrix, and signaling molecules surrounding a tumor—plays a crucial role in how cancers respond to therapy. nih.govannualreviews.org The TME can foster resistance to Pirarubicin through several mechanisms.
The characteristic acidic and low-oxygen (hypoxic) conditions within the TME are known to reduce the effectiveness of anthracyclines. pnas.orgnih.gov An acidic extracellular environment can cause Pirarubicin, a weak base, to become protonated, which impedes its ability to enter cancer cells, a phenomenon known as "ion trapping." pnas.orgnih.gov Hypoxia is also a well-documented cause of chemoresistance. nih.gov
Studies involving a modified version of Pirarubicin, known as SMA-pirarubicin, have demonstrated how altering the drug can favorably impact the TME. This formulation was found to selectively generate reactive oxygen species (ROS) within the tumor, leading to cancer cell death while reducing systemic toxicity. nih.gov Notably, this treatment also helped to alleviate tumor hypoxia. nih.gov This suggests that therapies designed to counteract the hypoxic conditions of the TME could enhance the effectiveness of Pirarubicin. However, the persistence of residual hypoxic tumor cells after treatment underscores the challenge posed by the TME and points to the need for combination therapies. nih.gov
Emerging Roles of Non-coding RNAs (e.g., microRNAs, circRNAs) in Resistance
Non-coding RNAs (ncRNAs) are molecules that are not translated into proteins but function as critical regulators of gene expression. They have been increasingly recognized for their role in the development of chemoresistance. nih.govoncotarget.comnih.gov
Circular RNAs (circRNAs), a stable class of ncRNAs with a unique closed-loop structure, have been implicated in Pirarubicin resistance. researchgate.netmdpi.com In triple-negative breast cancer (TNBC), a specific circRNA called circEGFR (hsa_circ_0080220) was found to be highly expressed and associated with a poor prognosis and reduced sensitivity to Pirarubicin. researchgate.net Mechanistically, circRNAs can act as "sponges" for microRNAs (miRNAs), preventing them from regulating their target genes. It was discovered that circEGFR contributes to Pirarubicin resistance and malignant progression by sponging miR-1299, which in turn affects the EGFR signaling pathway. researchgate.net
Although research on the full spectrum of ncRNAs involved in Pirarubicin resistance is ongoing, studies on other anthracyclines like Doxorubicin and Epirubicin have shown that long non-coding RNAs (lncRNAs) and miRNAs can confer resistance by regulating drug efflux, apoptosis, and cell cycle progression. nih.govfrontiersin.orgnih.gov Given the similarities among these drugs, it is likely that a complex network of ncRNAs also dictates the cellular response to this compound.
| ncRNA Type | Specific ncRNA | Cancer Type | Mechanism of Action | Effect on Pirarubicin Sensitivity | Reference |
|---|---|---|---|---|---|
| circRNA | circEGFR (hsa_circ_0080220) | Triple-Negative Breast Cancer | Acts as a sponge for miR-1299, leading to increased EGFR expression. | Decreased sensitivity | researchgate.net |
| lncRNA | HULC | Hepatocellular Carcinoma | Induces autophagy by stabilizing Sirt1 protein. | Decreased sensitivity | nih.gov |
Preclinical Pharmacokinetic and Disposition Studies of Pirarubicin Hcl
Cellular Uptake Mechanisms and Intracellular Accumulation Kinetics
The cellular uptake and subsequent intracellular accumulation of Pirarubicin (B1684484) are defining features of its pharmacokinetic profile, distinguishing it from other anthracyclines like doxorubicin (B1662922).
Involvement of Glucose Transporter Systems
While many cancer cells exhibit upregulated glucose transporter (GLUT) systems to meet their high energy demands, the direct and extensive involvement of these transporters in the uptake of Pirarubicin is an area of ongoing investigation. researchgate.netmdpi.com Some studies suggest that the rapid intracellular uptake of Pirarubicin, which is significantly faster than that of doxorubicin, may be at least partially attributable to active transport systems like glucose transporters, which are often overexpressed in tumor cells. mdpi.com One study has reported on a small-molecule pan-class I glucose transporter inhibitor, DRB18, which was shown to reduce glucose uptake in several cancer cell lines. springermedizin.de
Role of Concentrative Nucleoside Transporters (e.g., CNT-2)
Research has demonstrated that Pirarubicin, unlike doxorubicin, is recognized and transported by concentrative nucleoside transporters (CNTs). nih.gov Specifically, studies in Ehrlich ascites carcinoma cells have shown that Pirarubicin uptake is partially dependent on a sodium gradient and is inhibited by CNT inhibitors. nih.gov Further evidence for CNT-mediated uptake comes from the observation that extracellular Pirarubicin can stimulate the efflux of [3H]uridine from these cells. nih.gov Reverse transcriptase PCR analysis confirmed the presence of mRNA for CNT2, but not CNT3, in these cells, aligning with the observed uptake characteristics. nih.gov The purine-preferring CNT2 is a unidirectional, sodium-dependent active transporter. d-nb.infofrontiersin.org This interaction with CNTs contributes to the more rapid and pronounced cellular internalization of Pirarubicin compared to doxorubicin. researchgate.netnih.gov
Rates of Nuclear Distribution and DNA Incorporation
Following cellular uptake, Pirarubicin rapidly distributes to the cell nucleus and incorporates into DNA. researchgate.net Its chemical structure facilitates a cellular absorption rate that is reportedly much faster than that of doxorubicin. researchgate.net The primary mechanism of action for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and repair. newdrugapprovals.orgusp.br Pirarubicin has been shown to induce oxidative DNA damage, particularly in the presence of copper(II), which may be a common mechanism for the antitumor effects of anthracyclines. nih.gov While the precise kinetics of nuclear distribution and DNA incorporation are complex and cell-line dependent, studies have confirmed the nuclear localization of Pirarubicin and its interaction with DNA. researchgate.netnih.gov
Systemic Distribution and Organ-Specific Pharmacokinetics in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the systemic distribution and organ-specific pharmacokinetics of Pirarubicin HCl. These studies often utilize rodent models, such as mice and rats, as well as rabbits. nih.govmdpi.comugd.edu.mk
In a study using a rabbit VX2 tumor model, the intraarterial hepatic administration of Pirarubicin resulted in significantly lower systemic exposure and heart tissue concentration compared to intravenous administration. nih.gov Conversely, tumor concentrations of Pirarubicin were substantially higher following intraarterial administration. nih.gov In rat models of bladder cancer, intravesical instillation of a single-walled carbon nanotube-Pirarubicin conjugate led to prolonged retention of the drug in the bladder compared to a standard Pirarubicin solution. nih.gov
Studies on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-conjugated Pirarubicin (P-THP) in mice with xenograft tumors have shown that P-THP accumulates selectively in tumor tissue, attributed to the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov A comparison of P-THP and a similar doxorubicin conjugate (P-DOX) in mice showed only marginal differences in liver and kidney accumulation at 6 hours post-administration, with no significant difference in tumor drug concentration between 6 and 24 hours. nih.gov
Interactive Data Table: Pirarubicin Tissue Distribution in Animal Models
| Animal Model | Administration Route | Key Findings | Reference |
| Rabbit (VX2 tumor) | Intraarterial hepatic vs. Intravenous | Lower systemic exposure and heart concentration, higher tumor concentration with intraarterial route. | nih.gov |
| Rat (bladder cancer) | Intravesical | Prolonged bladder retention with SWNT-THP conjugate. | nih.gov |
| Mouse (xenograft) | Intravenous | Selective tumor accumulation of P-THP via EPR effect. | mdpi.comnih.gov |
| Mouse (pancreatic tumor xenograft) | Intravenous | Marginal differences in liver and kidney accumulation of P-THP vs. P-DOX at 6h. | nih.gov |
Metabolite Identification and Biotransformation Pathways in Preclinical Systems
The biotransformation of Pirarubicin involves several metabolic pathways. In preclinical systems, as in humans, a key metabolic process is the conversion of Pirarubicin to doxorubicin. nih.gov Further metabolism can lead to the formation of alcohol metabolites, such as pirarubicinol and doxorubicinol. nih.gov
The primary pathways for anthracycline metabolism include the two-electron reduction of the C-13 carbonyl group to a secondary alcohol by enzymes like aldo-keto reductases and carbonyl reductases. usp.br The resulting alcohol metabolites, particularly doxorubicinol, have been implicated in the cardiotoxic effects of anthracyclines. usp.br
In studies with human liver microsomes, a number of metabolites can be identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which helps to propose hypothetical metabolic pathways including processes like dehydrogenation, hydroxylation, and demethylation. nih.gov While specific preclinical animal studies detailing the full metabolite profile of Pirarubicin are not as extensively published as human studies, the fundamental pathways are expected to be similar, involving conversion to doxorubicin and their respective alcohol metabolites. nih.gov
Comparative Pharmacokinetic Analysis with Doxorubicin and Other Analogs in Animal Models
A key aspect of preclinical Pirarubicin research is its comparative pharmacokinetic analysis with doxorubicin and other analogs. These studies consistently highlight the advantages of Pirarubicin in terms of cellular uptake and tissue distribution.
In a direct comparison in a rabbit VX2 tumor model, intraarterial hepatic administration of Pirarubicin led to a more favorable pharmacokinetic profile than doxorubicin, with higher tumor concentrations and lower systemic exposure. nih.gov This resulted in a greater antitumor effect for Pirarubicin. nih.gov
When conjugated to HPMA copolymers, free Pirarubicin liberated from the conjugate (P-THP) showed an intracellular uptake that was 25–30 times higher than that of doxorubicin liberated from its corresponding conjugate (P-DOX). researchgate.net The P-THP conjugate itself demonstrated approximately 10 times greater cellular uptake over 240 minutes compared to P-DOX. nih.gov This pronounced cellular uptake is a significant differentiator between the two drugs. researchgate.netnih.gov
Pharmacokinetic studies in cats comparing doxorubicin hydrochloride and a pegylated liposomal doxorubicin formulation showed significant differences in elimination half-life, clearance, and volume of distribution between the two formulations. nih.gov While this study did not include Pirarubicin, it illustrates the impact of formulation on doxorubicin's pharmacokinetics. Pirarubicin, being more lipophilic than doxorubicin, generally exhibits a higher volume of distribution and increased total plasma clearance. researchgate.net
Interactive Data Table: Comparative Pharmacokinetics of Pirarubicin and Doxorubicin
| Parameter | Pirarubicin (or P-THP) | Doxorubicin (or P-DOX) | Animal Model | Key Finding | Reference |
| Cellular Uptake (Free Drug) | 25-30x higher | - | Mouse (SUIT2 cells) | Pirarubicin has vastly superior cellular uptake. | researchgate.net |
| Cellular Uptake (HPMA Conjugate) | ~10x greater over 240 min | - | Mouse (SUIT2 cells) | P-THP is taken up more efficiently by cells. | nih.gov |
| Tumor Concentration (Intraarterial) | 10.5x higher vs. IV | 1.9x higher vs. IV | Rabbit (VX2 tumor) | Pirarubicin achieves much higher local tumor concentrations. | nih.gov |
| Systemic Exposure (Intraarterial) | Markedly reduced (8-fold vs. IV) | Not significantly reduced vs. IV | Rabbit (VX2 tumor) | Pirarubicin has lower systemic exposure, suggesting less toxicity. | nih.gov |
Advanced Drug Delivery Systems for Pirarubicin Hcl in Research
Polymer-Conjugated Systems for Targeted Delivery
Polymer-conjugated systems represent a promising strategy for the targeted delivery of Pirarubicin (B1684484) HCl. By attaching the drug to a polymer backbone, its pharmacokinetic properties can be significantly altered, leading to improved tumor accumulation and reduced side effects.
Hydroxypropyl Acrylamide (HPMA) Copolymers
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble, biocompatible, and non-immunogenic polymers that have been extensively studied as carriers for anticancer drugs. researchgate.netacs.org Conjugating Pirarubicin HCl to HPMA copolymers creates a macromolecular prodrug that can selectively accumulate in tumor tissues. mdpi.com
Exploitation of the Enhanced Permeability and Retention (EPR) Effect
The conjugation of this compound to HPMA copolymers results in a high-molecular-weight system that can take advantage of the Enhanced Permeability and Retention (EPR) effect. mdpi.comnih.gov The EPR effect is a phenomenon characteristic of solid tumors, where the newly formed blood vessels are leaky and the lymphatic drainage is impaired. nih.govmdpi-res.com This allows macromolecules and nanoparticles to selectively accumulate and be retained in the tumor microenvironment. mdpi-res.comrsc.org
Studies have shown that HPMA copolymer-conjugated Pirarubicin (P-THP) exhibits highly tumor-specific accumulation. mdpi.comnih.gov The molecular weight of the polymer conjugate is a critical factor, with those having a molecular weight greater than 40 kDa showing significantly higher and more prolonged accumulation in tumors. mdpi.commdpi-res.com This targeted accumulation increases the concentration of the drug at the tumor site, potentially enhancing its antitumor activity while minimizing exposure to healthy tissues. mdpi.com
Design of Acid-Cleavable Linkages (e.g., Hydrazone Bond) for pH-Responsive Release
To ensure that Pirarubicin is released from the HPMA copolymer carrier specifically at the tumor site, pH-sensitive linkers are incorporated into the conjugate design. researchgate.netmdpi.com The most commonly used linker is the hydrazone bond, which is relatively stable at the physiological pH of blood (pH ~7.4) but is cleaved under the acidic conditions found in the tumor microenvironment (pH ~6.0-7.0) and within cancer cells' endosomes and lysosomes (pH ~5.0-6.0). rsc.orgmdpi.comnih.gov
This pH-responsive release mechanism allows the active drug to be liberated preferentially within the tumor tissue, thereby maximizing its cytotoxic effect on cancer cells while sparing normal cells. mdpi.comrsc.org Research has demonstrated that the release of free Pirarubicin from HPMA conjugates is significantly accelerated as the pH decreases. mdpi.comnih.gov For instance, one study reported that at pH 7.4, the release of Pirarubicin from an HSA-conjugate was minimal, but it increased significantly at lower pH values, with over 50% of the drug released at pH 5.0 within 24 hours. nih.gov
Table 1: Research Findings on HPMA-Conjugated this compound
| Feature | Finding | Citation |
|---|---|---|
| Tumor Targeting | HPMA copolymer-conjugated Pirarubicin (P-THP) shows highly tumor-specific accumulation due to the EPR effect. | mdpi.comnih.gov |
| Molecular Weight | Copolymers with a molecular weight > 40 kDa exhibit higher and more sustained intratumor accumulation. | mdpi.commdpi-res.com |
| pH-Responsive Release | The use of acid-cleavable hydrazone bonds allows for the preferential release of Pirarubicin in the acidic tumor microenvironment. | rsc.orgresearchgate.netmdpi.com |
| Release Kinetics | The release of free Pirarubicin from HPMA conjugates is significantly faster at acidic pH (e.g., pH 5.0-6.5) compared to physiological pH (7.4). | mdpi.comnih.gov |
| Cellular Uptake | The cellular uptake of P-THP is slower compared to free Pirarubicin, but the sustained release of the active drug leads to comparable cytotoxicity over time. | nih.govresearchgate.net |
Nanoparticle-Based Delivery Platforms
Nanoparticle-based delivery platforms offer another versatile approach for the controlled release and targeted delivery of this compound. These systems can encapsulate or carry the drug, protecting it from degradation and controlling its release profile.
Biodegradable Polymeric Nanoparticles for Controlled Release
Biodegradable polymeric nanoparticles are a key area of research for drug delivery. mdpi.com These nanoparticles can be formulated from various biocompatible and biodegradable polymers, such as poly(ε-caprolactone) (PCL). nih.gov These systems are designed to encapsulate the drug and release it in a controlled or sustained manner, which can improve therapeutic outcomes and reduce the frequency of administration. mdpi.commdpi.com
The use of biodegradable polymers ensures that the carrier itself is safely eliminated from the body after releasing its payload. mdpi.com Research on nanoparticles made from polymers like PCL has shown an initial burst release followed by a sustained release over an extended period. nih.gov This release profile can be tailored by modifying the polymer characteristics and the nanoparticle fabrication method. mdpi.com While specific studies on this compound-loaded biodegradable nanoparticles are not as extensively detailed in the provided context, the principles of controlled release from such systems are well-established for other chemotherapeutic agents. nih.gov
Carbon Nanotubes (e.g., Single-Walled Carbon Nanotubes) as Drug Vehicles
Carbon nanotubes (CNTs), including single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs), have unique structural and chemical properties that make them attractive as drug delivery vehicles. frontiersin.orgnih.gov Their large surface area allows for high drug loading capacity, and their needle-like shape can facilitate entry into cells. frontiersin.orgnih.gov
For drug delivery applications, CNTs are typically functionalized to improve their solubility and biocompatibility and to attach drug molecules. frontiersin.orgmdpi.com The release of the drug from the CNT surface can be triggered by changes in the physiological environment, such as pH. mdpi.com For instance, studies with doxorubicin (B1662922), a related anthracycline, have shown that its release from functionalized MWCNTs is significantly enhanced in an acidic environment, which is characteristic of tumor tissues. mdpi.com This pH-dependent release mechanism is crucial for targeted drug delivery. mdpi.com While the direct application of single-walled carbon nanotubes for this compound delivery is an area of ongoing research, the principles demonstrated with similar drugs highlight their potential as effective carriers. llnl.govnih.gov
Table 2: Research Findings on Nanoparticle-Based Delivery of Anthracyclines
| Delivery System | Key Research Finding | Citation |
|---|---|---|
| Biodegradable Polymeric Nanoparticles | Nanoparticles made from polymers like PCL can provide a biphasic release pattern: an initial burst release followed by a sustained release over time. | nih.gov |
| Carbon Nanotubes (CNTs) | Functionalized CNTs can carry high payloads of anthracycline drugs like doxorubicin. | frontiersin.org |
| pH-Dependent Release from CNTs | The release of doxorubicin from CNTs is significantly increased in acidic conditions (pH 5.4) compared to neutral pH (7.4), suggesting a tumor-targeted release mechanism. | mdpi.com |
| Cellular Penetration | The unique shape of CNTs may aid in their penetration of cell membranes, facilitating intracellular drug delivery. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hydroxypropyl Acrylamide (HPMA) |
| Doxorubicin |
| Poly(ε-caprolactone) (PCL) |
| Carbon Nanotubes (CNTs) |
| Single-Walled Carbon Nanotubes (SWCNTs) |
Evaluation of Delivery Systems on Cellular Uptake, Intratumoral Accumulation, and Sustained Release in Preclinical Models
The efficacy of advanced drug delivery systems for this compound (THP) is rigorously evaluated in preclinical models by examining their impact on cellular uptake, accumulation within tumors, and the kinetics of drug release. These evaluations are critical to understanding how nanocararrier-based systems can enhance therapeutic outcomes compared to the administration of the free drug.
A key area of investigation is cellular uptake. Pirarubicin itself demonstrates more rapid cellular internalization and greater cytotoxicity than Doxorubicin (DOX). nih.gov This is partly attributed to its tetrahydropyranyl group, which is structurally similar to glucose and may facilitate uptake through the highly expressed glucose transporter system in tumor cells. nih.gov Furthermore, Pirarubicin can be taken up via the concentrative nucleoside transporter 2 (CNT-2), which is also highly expressed in tumor cells. nih.gov
Intratumoral accumulation is another critical parameter. Advanced delivery systems are designed to exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles to accumulate preferentially at the tumor site. nih.govx-mol.net In preclinical studies using murine models, HPMA polymer-conjugated Pirarubicin (P-THP) persisted longer in systemic circulation and accumulated significantly more in tumor tissue compared to free Pirarubicin, which was cleared rapidly. nih.gov At 24 to 72 hours post-administration, the accumulation of P-THP in tumor tissue was four to 20 times higher than in most normal tissues. nih.gov This selective accumulation leads to a higher concentration of the active drug at the target site, potentially enhancing antitumor activity while minimizing systemic exposure. aacrjournals.orgresearchgate.net
Sustained release is a fundamental feature of these delivery systems, designed to maintain therapeutic drug concentrations over an extended period. Many nanocarriers incorporate environment-responsive elements, such as pH-sensitive linkers (e.g., hydrazone bonds), that cleave and release the drug in the acidic tumor microenvironment. nih.govresearchgate.net The release of Pirarubicin from P-THP, for example, is pH-dependent and significantly increases at pH 6.5 or lower. researchgate.net In vitro release studies of SWNT-THP conjugates, which use a cleavable ester bond, and Pira-Gem co-loaded nanoparticles with a pH-responsive "Schiff's base" linkage, also show a significantly higher percentage of drug release under acidic conditions compared to physiological pH. acs.orgrsc.org This triggered release ensures that the cytotoxic agent is liberated preferentially within the tumor, maximizing its therapeutic effect. rsc.org In vivo, this translates to prolonged drug presence in the tumor; even as the concentration of released Pirarubicin from P-THP gradually decreased after 24 hours, it remained much higher in the tumors than in normal tissues. nih.gov
Interactive Table: Preclinical Evaluation of this compound Delivery Systems
| Delivery System | Preclinical Model | Key Evaluation Findings | Reference |
|---|---|---|---|
| HPMA-Pirarubicin (P-THP) | Murine Sarcoma (S-180) | 4 to 20 times higher accumulation in tumor vs. normal tissue. Sustained release of THP in tumor for over 72 hours. | nih.gov |
| HPMA-Pirarubicin (P-THP) | Human Pancreatic Cancer Xenograft (SUIT2) | Intracellular uptake of liberated free THP was 25-30 times higher than liberated DOX from P-DOX. P-THP showed greater antitumor activity than P-DOX. | nih.govrsc.org |
| SWNT-Pirarubicin (SWNT-THP) | Rat Bladder Cancer (in situ) & Human Bladder Cancer Cells (BIU-87) | In vivo, SWNT-THP induced apoptosis in 96.85% of tumor cells vs. 52.46% for free THP. In vitro, killed 74.35% of cells vs. 51.24% for free THP. | acs.org |
| HPMA-Pirarubicin (P-THP) | Human Uterine Sarcoma & Ovarian Cancer Xenografts | P-THP significantly suppressed tumor growth at doses three times the maximal tolerance dose of native THP with no toxicity. | aacrjournals.org |
| pH-Responsive Nanoparticles (P60-ICG-THP) | Human Breast Cancer Cells (MDA-MB-231) | Acidic pH (6.5) triggered particle disassembly and rapid cellular uptake of THP into the nucleus. | rsc.org |
Rational Design for Co-delivery of this compound with Synergistic Agents via Nanocarriers
The rational design of nanocarriers for co-delivering this compound with other synergistic therapeutic agents represents a sophisticated strategy to enhance anticancer efficacy. frontiersin.org This approach aims to overcome challenges such as multidrug resistance (MDR), improve therapeutic synergy, and reduce systemic toxicity by ensuring that multiple drugs with different mechanisms of action arrive at the tumor site in a coordinated manner. thno.orgmdpi.com
A primary principle in the rational design of these systems is the selection of synergistic drug combinations. Pirarubicin has been successfully co-delivered with agents like Gemcitabine and Paclitaxel. nih.govrsc.org The goal is to achieve a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual drugs' effects. frontiersin.org For instance, combining different chemotherapeutics can target multiple cellular pathways simultaneously, potentially preventing the development of resistance. dovepress.com
The design of the nanocarrier itself is critical. Key considerations include the choice of materials, drug-loading mechanisms, and release triggers. rsc.orgnih.gov Human serum albumin (HSA) nanoparticles have been used to co-load Pirarubicin and Paclitaxel (Co-AN). nih.govacs.org This system demonstrated high drug loading efficiency and a sustained release profile. nih.gov The use of a biocompatible carrier like HSA can improve circulation time and leverage natural transport pathways.
Another advanced design involves conjugating both drugs to a polymer backbone using stimuli-responsive linkers. In one study, Pirarubicin and Gemcitabine were chemically conjugated to a polylactic acid (PLA)-based block copolymer via a pH-responsive "Schiff's base" linkage. nih.govrsc.orgrsc.org This design ensures that the nanoparticles are stable in the bloodstream at physiological pH (7.4) but are triggered to release their dual-drug payload in the acidic tumor microenvironment (pH ~6.5) or within the even more acidic lysosomes of cancer cells (pH ~5.0). researchgate.netrsc.org This targeted release mechanism is crucial for achieving a synergistic effect directly at the site of action.
The evaluation of these co-delivery systems in preclinical models has confirmed their enhanced efficacy. The Pirarubicin-Gemcitabine co-loaded nanoparticles showed superior cellular uptake in breast cancer cell lines compared to the free drugs and exhibited a synergistic therapeutic effect in apoptosis and cell proliferation inhibition studies. rsc.orgrsc.org Similarly, the Pirarubicin-Paclitaxel co-delivery system (Co-AN) resulted in significantly higher drug accumulation in tumors and demonstrated superior antitumor effects in a murine breast cancer model compared to the administration of single drugs or a simple combination of free drugs. nih.govacs.org A significant advantage of this rationally designed system was the marked reduction in systemic toxicities, including bone marrow suppression. nih.govacs.org These findings underscore the potential of co-delivery nanocarriers to maximize therapeutic synergy while minimizing off-target effects. nih.gov
Interactive Table: Nanocarrier Designs for Co-delivery of this compound and Synergistic Agents
| Nanocarrier System | Synergistic Agent(s) | Rational Design Features | Therapeutic Outcome | Reference |
|---|---|---|---|---|
| Human Serum Albumin Nanoparticles (Co-AN) | Paclitaxel | Co-encapsulation of THP and Paclitaxel in a biocompatible HSA matrix. Particle size ~157 nm. | Enhanced synergistic antitumor effect and reduced systemic toxicity in a 4T1 breast cancer model. | nih.govacs.org |
| Polymeric Nanoparticles (Pira-Gem NPs) | Gemcitabine | Chemical conjugation of both drugs to a PLA-based block copolymer via a pH-responsive Schiff's base linkage. | Synergistic cytotoxicity in breast cancer cells. Higher drug release at acidic pH. | nih.govrsc.orgrsc.org |
| Polymeric Nanoparticles | Salinomycin (B1681400) | Co-delivery of THP and a cancer stem cell inhibitor. | Enhanced efficacy and reduced risk of cancer relapse. | researchgate.net |
Preclinical Efficacy Studies and Combinatorial Research Strategies
In Vitro Cytotoxicity and Antitumor Activity in Cancer Cell Lines
Pirarubicin (B1684484) HCl has demonstrated significant cytotoxic effects against a variety of cancer cell lines in a manner that is dependent on both the concentration of the drug and the duration of exposure. spandidos-publications.comnih.govspandidos-publications.comnih.gov
In studies involving leukemia cells, Pirarubicin decreased the viability of K562 cancer cells in a dose- and time-dependent fashion. spandidos-publications.com Similarly, when tested on gynecological cancer cell lines, Pirarubicin showed dose-dependent cytotoxicity. nih.govcapes.gov.br For instance, in a panel of 10 different gynecological cancer cell lines, Pirarubicin consistently exhibited potent activity. capes.gov.br
Research on bladder cancer cell lines, such as T-24, has also confirmed the dose- and time-dependent efficacy of Pirarubicin. spandidos-publications.comnih.gov One study showed that a single exposure of T-24 cells to Pirarubicin resulted in significant growth inhibition, with cell viability decreasing to 15% at a concentration of 100 μg/ml. nih.gov Another study on bladder cancer cells, including T24, EJ, 5637, J82, and UM-UC-3, found that Pirarubicin induced autophagy in a dose-dependent manner. medchemexpress.com
Furthermore, investigations into cervical cancer cell lines, including C33A, SiHa, and HeLa cells, revealed that Pirarubicin treatment led to dose-dependent cytotoxicity. tandfonline.com The half-maximal inhibitory concentration (IC50) values were determined to be 823 ng/ml for C33A, 512 ng/ml for SiHa, and 482 ng/ml for HeLa cells. tandfonline.com In triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, Pirarubicin also suppressed cell proliferation effectively, with IC50 values of approximately 5 µM and 3 µM, respectively. nih.gov
A study on a nanomedicine formulation, HPMA copolymer-conjugated Pirarubicin (P-THP), showed dose-dependent cytotoxicity similar to free Pirarubicin in all tested gynecological malignancy cell lines. nih.gov This study also highlighted the time-dependency of P-THP's effect, with IC50 values after 3 hours of treatment being 1.5 to 10 times higher than after 72 hours of treatment. nih.gov
Table 1: Dose-Dependent Cytotoxicity of Pirarubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Observations | Reference |
|---|---|---|---|---|
| C33A | Cervical Cancer | 823 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |
| SiHa | Cervical Cancer | 512 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |
| HeLa | Cervical Cancer | 482 ng/ml | Dose-dependent cytotoxicity observed. | tandfonline.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM | Effectively suppressed cell proliferation. | nih.gov |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~3 µM | Effectively suppressed cell proliferation. | nih.gov |
| T-24 | Bladder Cancer | Not specified | Cell viability reduced to 15% at 100 µg/ml. | nih.gov |
| M5076 | Ovarian Sarcoma | 0.366 µM | Lower cytotoxicity compared to Ehrlich cells. | medchemexpress.com |
| Ehrlich cells | Ascites Carcinoma | 0.078 µM | Higher cytotoxicity compared to M5076 cells. | medchemexpress.com |
Pirarubicin has shown advantages over Doxorubicin (B1662922) in terms of its cytotoxic effects, particularly in cell lines that have developed resistance to Doxorubicin.
In a comparative study using a panel of 10 gynecological cancer cell lines, Pirarubicin was found to be more potent than Doxorubicin. capes.gov.br Specifically, in four cell lines considered resistant to Doxorubicin (ECC1, HEC1B, BG1, and SKOV3), Pirarubicin was 3.4 times more potent. capes.gov.br In the six cell lines sensitive to Doxorubicin, Pirarubicin was 1.6 times more potent. capes.gov.br
Research on rat C6 glioblastoma cells, both sensitive and resistant to Doxorubicin, demonstrated that new anthracyclines, including Pirarubicin, were more potent than reference drugs in the sensitive cells. nih.gov Importantly, the study revealed a reduced cross-resistance of Pirarubicin in the Doxorubicin-resistant line. nih.gov This suggests that while resistance to Doxorubicin can reduce the efficacy of other anthracyclines, Pirarubicin may still retain significant activity.
Further studies on K562 leukemia cells and their Doxorubicin-resistant counterparts (K562/Dox) showed that while high concentrations of Pirarubicin were needed to affect the viability of K562/Dox cells, its cytotoxic effect could be enhanced when combined with other agents like gallic acid. spandidos-publications.com This indicates a potential strategy to overcome Pirarubicin resistance in these cells.
Interestingly, a study on sensitive HL60 leukemia cells and their multidrug-resistant sublines (HL60/VINC and HL60/DOX) found that bioreductive activation of both Doxorubicin and Pirarubicin resulted in a great increase in their cytotoxic activity, not only in the sensitive cells but also in their multidrug-resistant counterparts. iiarjournals.org
However, in a Doxorubicin-resistant A2780/ADR tumor xenograft model, a nanomedicine formulation of Pirarubicin (P-THP) showed no apparent therapeutic effect, similar to free Pirarubicin. nih.gov This highlights that the effectiveness of Pirarubicin in Doxorubicin-resistant models can be context-dependent.
Table 2: Comparative Potency of Pirarubicin vs. Doxorubicin
| Cell Line Type | Potency of Pirarubicin relative to Doxorubicin | Reference |
|---|---|---|
| Doxorubicin-Resistant Gynecological Cancer Cell Lines | 3.4 times more potent | capes.gov.br |
| Doxorubicin-Sensitive Gynecological Cancer Cell Lines | 1.6 times more potent | capes.gov.br |
| Doxorubicin-Resistant Rat C6 Glioblastoma Cells | Reduced cross-resistance | nih.gov |
In Vivo Antitumor Efficacy in Established Animal Tumor Models
In vivo studies using animal models are crucial for evaluating the preclinical efficacy of anticancer agents. These models, which include xenografts (human tumor cells grown in immunocompromised animals) and syngeneic models (mouse tumor cells grown in immunocompetent mice of the same genetic background), provide a more complex biological system to assess therapeutic potential. nuvisan.comchampionsoncology.comnih.govcrownbio.comcriver.com
A study utilizing xenograft tumor models of gynecological malignancies (MES-SA C9 high, A2780, and A2780cis) demonstrated that a nanomedicine formulation of Pirarubicin, P-THP, significantly suppressed tumor growth. nih.gov Notably, in the cisplatin-resistant A2780/cis xenograft model, P-THP showed a markedly improved antitumor effect, almost completely inhibiting tumor growth for up to 35 days. nih.gov
In a study on a colorectal liver metastasis model, styrene-maleic acid copolymer (SMA)-pirarubicin micelles significantly reduced the mean tumor volume to 164.8 mm³ compared to 2212.4 mm³ in the control group. nih.gov
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Preclinical models are instrumental in evaluating the potential of new drugs to inhibit this process.
In a murine liver metastasis model of human colon and breast cancer, treatment with styrene-maleic acid copolymer (SMA)-pirarubicin micelles led to a dramatic increase in survival. nih.gov On day 40, 93% of the treated animals survived compared to only 7% in the untreated control group. nih.gov By day 60, 40% of the treated animals were still alive, whereas all control animals had succumbed to the disease. nih.gov Furthermore, SMA-pirarubicin treatment reduced the number of tumor nodules in the liver by 50%. nih.gov
Another study on colorectal liver metastases showed that SMA-pirarubicin disrupted the tumor microcirculation, reducing the tumor microvessel index by over 40%. karger.com This anti-angiogenic effect can contribute to the suppression of metastasis.
Hepatic Cancer: In a rabbit VX2 tumor model with liver implantation, hepatic intra-arterial (h.i.a.) administration of Pirarubicin was found to be more effective than intravenous injection and also more potent than h.i.a. injection of epirubicin. nih.gov The h.i.a. injection of Pirarubicin resulted in a selective and higher uptake of the drug into the tumor. nih.gov Another study using the rabbit VX2 tumor model showed that i.a.h. administration of Pirarubicin led to a significantly lower tumor growth rate compared to intravenous treatment. researchgate.net A study on primary liver cancer patients found that transcatheter arterial chemoembolization using Pirarubicin-loaded beads combined with lobaplatin (B1683953) increased treatment efficacy and improved hepatic function. nih.gov
Bladder Cancer: Pirarubicin is widely used for intravesical instillation chemotherapy for superficial bladder cancer. spandidos-publications.com Studies have shown its high affinity for bladder tumor tissues. spandidos-publications.com In a rat bladder cancer model, a conjugate of Pirarubicin with single-walled carbon nanotubes (SWNT-THP) exhibited higher tumor depression compared to Pirarubicin alone and induced more tumor cell apoptosis. nih.gov A phase II trial of Pirarubicin in patients with advanced bladder cancer showed an objective response rate of 10%. nih.gov Patient-derived bladder cancer organoids have also been used to test the sensitivity to Pirarubicin, providing a promising preclinical model. karger.com
Mechanistic Rationales for Combination Therapies
Synergy with Kinase Inhibitors (e.g., RIPK1 Inhibitors, PKM2 Inhibitors)
Kinase signaling pathways are frequently dysregulated in cancer, contributing to cell survival, proliferation, and drug resistance. Targeting these kinases in conjunction with Pirarubicin presents a logical approach to augment its cytotoxic effects.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Drug resistance is a significant hurdle in the effectiveness of Pirarubicin-based therapies for conditions like hepatocellular carcinoma (HCC). medsci.org Research has identified that Receptor-Interacting Protein Kinase 1 (RIPK1) may play a role in this resistance. nih.gov Studies in Pirarubicin-treated HCC cells have shown that inhibiting RIPK1, either through small molecules like necrostatin-1 (B1678002) or with siRNA, significantly enhances the anti-tumor effects of Pirarubicin. medsci.orgnih.gov
The mechanism behind this synergy involves the RIPK1-AKT-P21-dependent pathway. medsci.org RIPK1 inhibition leads to a decrease in phosphorylated AKT (pAKT) and an increase in p21, which results in G0/G1 phase cell cycle arrest and reduced cell proliferation. nih.gov This suggests that RIPK1 inhibition helps overcome Pirarubicin resistance by modulating this specific signaling cascade. medsci.org In vivo xenograft models have corroborated these findings, showing that the combination of a RIPK1 inhibitor and Pirarubicin results in a synergistic anti-tumor effect and slower tumor growth. medsci.orgnih.gov
Table 1: Synergistic Effect of RIPK1 Inhibition on Pirarubicin IC50 in HCC Cells
| Cell Line | Time (h) | Treatment | Pirarubicin IC50 Decrease (%) | Reference |
|---|---|---|---|---|
| MHCC-97H | 24 | + Necrostatin-1 | 21% | nih.gov |
| Huh7 | 48 | + Necrostatin-1 | 58% | nih.gov |
| MHCC-97H | 48 | + Necrostatin-1 | 32% | nih.gov |
| Huh7 | 24 | + RIPK1-siRNA | 89% | nih.gov |
| MHCC-97H | 24 | + RIPK1-siRNA | 6% | nih.gov |
| Huh7 | 48 | + RIPK1-siRNA | 78% | nih.gov |
| MHCC-97H | 48 | + RIPK1-siRNA | 28% | nih.gov |
Pyruvate (B1213749) Kinase M2 (PKM2) Inhibitors: Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism that has also been linked to drug sensitivity. ijbs.comfrontiersin.org In bladder cancer, PKM2 is often overexpressed, and its down-regulation has been shown to enhance the anticancer efficiency of Pirarubicin. nih.govnih.gov The mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), both of which are correlated with sensitivity to Pirarubicin. nih.govnih.gov
Preclinical studies using PKM2 inhibitors or siRNA to reduce PKM2 expression demonstrated increased sensitivity of bladder cancer cells to Pirarubicin in vitro. nih.gov Furthermore, combining Pirarubicin with metformin, a metabolic modulator that can inhibit PKM2, led to the complete cessation of bladder cancer growth in an in vivo model. nih.gov This highlights the potential of targeting cancer metabolism as a strategy to sensitize tumors to Pirarubicin treatment. ijbs.comnih.gov
Combination with DNA Damaging Agents and DNA Repair Pathway Modulators
As Pirarubicin's primary mechanism involves inducing DNA damage, combining it with other agents that either cause or prevent the repair of DNA lesions is a rational therapeutic strategy. iiarjournals.orgfrontiersin.org
DNA Damaging Agents: Pirarubicin exerts its anticancer effect by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage. frontiersin.orgplos.org Combining it with other DNA damaging agents can create a greater burden of lesions, potentially overwhelming the cell's repair capacity. For instance, studies have explored the combination of Pirarubicin with cisplatin, another DNA damaging agent. plos.orgplos.org These investigations have shown partial synergy, suggesting that a multi-pronged attack on DNA integrity can enhance cytotoxicity. plos.org The ability of Pirarubicin to induce oxidative DNA damage, a process enhanced in the presence of copper(II), further contributes to its genotoxic effects and provides another avenue for synergistic combinations. nih.gov
DNA Repair Pathway Modulators: Cancer cells often rely on robust DNA repair pathways to survive the effects of chemotherapy. frontiersin.org Inhibiting these repair mechanisms can therefore sensitize tumors to DNA damaging agents like Pirarubicin. nih.gov The combination of DNA repair inhibitors with chemotherapy is a strategy aimed at overcoming drug resistance. frontiersin.orgnih.gov Research has shown that inhibiting the Nucleotide Excision Repair (NER) pathway can enhance the antimicrobial effects of Pirarubicin when combined with cisplatin, highlighting the potential of targeting this repair mechanism. plos.orgplos.org More broadly, inhibitors of key repair proteins, such as Poly (ADP-ribose) polymerase (PARP), are known to increase tumor cell sensitivity to agents that cause DNA single-strand and double-strand breaks. frontiersin.orgmdpi.com This makes PARP inhibitors a promising partner for combination therapy with Pirarubicin to potentiate its DNA-damaging effects. mdpi.com
Integration with Metabolic Modulators (e.g., Dichloroacetate)
Altering the metabolic state of cancer cells can make them more vulnerable to chemotherapy. Dichloroacetate (B87207) (DCA), an inhibitor of pyruvate dehydrogenase kinase, is one such metabolic modulator being investigated in combination with Pirarubicin. mdpi.comresearchgate.net
Studies in liver cancer cells have revealed that DCA significantly enhances the antitumor effect of Pirarubicin. nih.govnih.gov The primary mechanism underlying this synergy is the regulation of the ROS-JNK signaling pathway. nih.gov The combination of DCA and Pirarubicin leads to a significant increase in the generation of reactive oxygen species (ROS) compared to Pirarubicin alone. nih.govoaepublish.com This elevated oxidative stress subsequently triggers a higher rate of apoptosis in the cancer cells. nih.gov The synergistic effect on cell viability and apoptosis can be reversed by the antioxidant N-acetyl-L-cysteine, confirming the central role of ROS in this combination's efficacy. nih.govnih.gov
Table 2: Effect of Dichloroacetate (DCA) on Pirarubicin (THP) Efficacy in Liver Cancer Cells
| Cell Line | Treatment | Effect Observed | Reference |
|---|---|---|---|
| Hep3B, Huh7 | THP + DCA | Significantly decreased cell viability vs. single agents | nih.gov |
| Hep3B, Huh7 | THP + DCA | Significantly increased apoptosis vs. single agents | nih.gov |
| Hep3B, Huh7 | THP + DCA | Significantly increased ROS generation vs. THP alone | nih.govoaepublish.com |
| Hep3B, Huh7 | THP + DCA | Increased phosphorylation of c-Jun N-terminal kinase (JNK) | nih.gov |
Combined Modalities with Cancer Stem Cell (CSC) Inhibitors
A major cause of cancer relapse and metastasis is the persistence of a small population of cancer stem cells (CSCs), which are often resistant to conventional chemotherapy. researchgate.netnih.gov Targeting this population is therefore a critical strategy for achieving long-term remission.
Combining Pirarubicin with CSC inhibitors offers a dual-pronged approach to eradicate both the bulk tumor mass and the CSCs responsible for recurrence. researchgate.net Preclinical research has demonstrated the effectiveness of co-delivering Pirarubicin with the CSC inhibitor Salinomycin (B1681400). nih.gov This combination exhibits synergistically enhanced cytotoxicity against both the general cancer cell population and CSCs. researchgate.net In animal models, nanoparticles co-loaded with Pirarubicin and Salinomycin led to complete tumor eradication without any recurrence during the follow-up period, suggesting that this combined modality can effectively prevent cancer relapse. researchgate.netnih.gov The rationale is that while Pirarubicin targets the rapidly dividing bulk tumor cells, the CSC inhibitor eliminates the quiescent, resistant stem-cell-like population, thereby addressing a key mechanism of treatment failure. researchgate.netmdpi.com
Compound List
Advanced Analytical Methodologies for Pirarubicin Hcl Research
Spectroscopic Techniques for Characterizing Molecular Interactions
Spectroscopic methods are pivotal in elucidating the interactions between Pirarubicin (B1684484) HCl and biological macromolecules, particularly DNA. These techniques provide insights into binding modes, affinity, and the structural changes induced upon interaction.
UV-Visible Absorption Spectroscopy for DNA Binding Studies
UV-Visible absorption spectroscopy is a fundamental technique used to investigate the binding of Pirarubicin HCl to DNA. nih.gov The interaction between small molecules and DNA can be monitored by observing changes in the absorption spectrum of the molecule. mdpi.compharmainfo.in When this compound interacts with DNA, changes in the absorbance (hypochromism) and shifts in the wavelength of maximum absorption (bathochromism) are typically observed. pharmainfo.in These spectral changes are indicative of the intercalation of the planar aromatic ring of Pirarubicin between the base pairs of the DNA double helix. pharmainfo.inacs.org
The binding constant (K_b), which quantifies the affinity of the drug for DNA, can be calculated from the changes in absorbance upon titration with increasing concentrations of DNA. mdpi.compharmainfo.in Studies have shown that the interaction of Pirarubicin with calf thymus DNA (ct-DNA) results in such spectral changes, confirming a strong interaction. researchgate.net This method provides valuable initial evidence for the formation of a Pirarubicin-DNA complex and is often used in conjunction with other techniques for a more comprehensive understanding of the binding mechanism. acs.org
Fluorescence Spectroscopy for Intercalation and Binding Affinity Determination
Fluorescence spectroscopy is a highly sensitive method for studying the binding of fluorescent molecules like this compound to DNA. nih.gov Anthracyclines are naturally fluorescent, but this fluorescence is often quenched upon intercalation into the DNA double helix. acs.org This quenching phenomenon is a key indicator of the intercalation binding mode. nih.govresearchgate.net
By monitoring the decrease in fluorescence intensity of this compound as DNA is added, researchers can determine the binding affinity. nih.gov Competitive binding studies using a fluorescent probe like ethidium (B1194527) bromide (EB) can also be employed. nih.govresearchgate.net In such experiments, the displacement of EB from the DNA by this compound leads to a decrease in the fluorescence of the EB-DNA complex, further confirming the intercalative binding of Pirarubicin. researchgate.net The data from these fluorescence quenching experiments can be used to calculate binding constants and to understand the stoichiometry of the interaction. mdpi.com
| Technique | Observed Phenomenon | Inferred Interaction | Quantitative Parameter |
|---|---|---|---|
| UV-Visible Spectroscopy | Hypochromism & Bathochromism | Complex Formation/Intercalation | Binding Constant (K_b) |
| Fluorescence Spectroscopy | Fluorescence Quenching | Intercalation | Binding Affinity |
| Competitive Binding (with Ethidium Bromide) | Displacement of EB, decreased EB fluorescence | Competitive Intercalation | Relative Binding Affinity |
Excitation-Emission Fluorescence Matrices (EEFMs) for Complex Biological Systems
Excitation-Emission Fluorescence Matrices (EEFMs), also known as total luminescence spectroscopy, provide a comprehensive "fingerprint" of fluorescent components within a sample. horiba.compjoes.com An EEM is a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity. horiba.com This technique is particularly powerful for analyzing complex biological systems where multiple fluorescent species may be present. researchgate.netresearchgate.net
In the context of this compound research, EEFMs have been used to study the competitive binding interactions with DNA in the presence of other fluorescent molecules like ethidium bromide. nih.govresearchgate.net By coupling EEMs with advanced statistical methods like Parallel Factor Analysis (PARAFAC), it is possible to deconvolve the complex fluorescence data and isolate the spectral components of each species. researchgate.netresearchgate.net This approach has been successfully applied to quantify Pirarubicin in urine samples, demonstrating its utility in analyzing the drug's behavior in complex biological matrices even with uncalibrated interferences. nih.govresearchgate.net
Chromatographic Techniques for Quantitative Analysis in Biological Matrices
Chromatographic techniques are essential for the separation, identification, and quantification of drugs and their metabolites in complex biological samples such as plasma and urine. bjbms.org
High-Performance Liquid Chromatography (HPLC) for Drug and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its metabolites in biological fluids. nih.govresearchgate.netresearchgate.net The method's versatility stems from the wide choice of stationary and mobile phases, allowing for the effective separation of the parent drug from its metabolic products. bjbms.org
For the analysis of anthracyclines like Pirarubicin, reversed-phase HPLC is commonly used. nih.gov Detection is often achieved using highly sensitive and specific detectors, such as fluorescence detectors or mass spectrometers (LC-MS/MS). nih.govresearchgate.netrevistafarmaciahospitalaria.es Fluorescence detection is particularly suitable for anthracyclines due to their intrinsic fluorescence. nih.govresearchgate.net
Studies have detailed HPLC methods for the simultaneous quantification of Pirarubicin and its major metabolites, such as doxorubicin (B1662922), pirarubicinol, and doxorubicinol, in patient plasma and urine. nih.gov These methods involve sample extraction, often using solid-phase extraction, followed by chromatographic separation and detection. nih.govresearchgate.net The validated methods demonstrate good linearity, precision, and accuracy, making them suitable for pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.net
| Analyte | Biological Matrix | Extraction Method | Chromatographic Mode | Detection Method | Key Metabolites Detected |
|---|---|---|---|---|---|
| Pirarubicin | Plasma, Urine | Solid-Phase Extraction (Sep-pak cartridges) | Reversed-Phase | Fluorometric Detection | Doxorubicin, Pirarubicinol, Doxorubicinol |
| Pirarubicin | Plasma | Protein Precipitation | Reversed-Phase | LC-MS/MS | Doxorubicin, Cyclophosphamide, Vincristine (in combination therapy) |
Cell-Based Assays for Pharmacodynamic and Cytotoxicity Evaluation
Cell-based assays are fundamental tools in drug discovery and development, providing crucial information on the biological activity and cytotoxic effects of compounds like this compound. bioanalysis-zone.com These in vitro assays utilize cultured cancer cell lines to assess the pharmacodynamic response and to quantify the dose-dependent cytotoxicity of the drug. cancer.gov
A variety of assays are employed to measure cell viability and cytotoxicity. nih.govresearchgate.net Common methods include colorimetric assays like the MTT (3-[4,5-dimethyl-2-thiazolyl]-2, 5-diphenyl-2H-tetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays, which measure the metabolic activity of viable cells. nih.govoaepublish.com Other methods, such as the resazurin (B115843) assay and dye exclusion assays (e.g., trypan blue), are also widely used. researchgate.netspandidos-publications.com
Research has utilized these assays to evaluate the cytotoxicity of this compound against various cancer cell lines, including human colon cancer (DLD-1, HT-29), breast cancer (MCF-7), liver cancer (Hep3B, Huh7), and bladder cancer (T-24) cells. nih.govoaepublish.comnih.gov These studies typically determine the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cells. nih.gov The results from these assays demonstrate that this compound exhibits dose-dependent cytotoxicity against a range of tumor cell lines. nih.govoaepublish.com Furthermore, these assays are used to investigate the synergistic effects of Pirarubicin when combined with other agents, providing a basis for developing more effective combination therapies. oaepublish.comspandidos-publications.com
| Cell Line | Cancer Type | Assay Used | Key Finding | Reference |
|---|---|---|---|---|
| DLD-1, HT-29, MCF-7, MoCR | Colon, Breast | MTT | Dose-dependent cytotoxicity, IC50 ~1 µM | nih.gov |
| Hep3B, Huh7 | Liver | CCK-8 | Dose-dependent decrease in cell viability | oaepublish.com |
| K562, K562/Dox | Leukemia | Resazurin | Enhanced cytotoxicity in combination with gallic acid | spandidos-publications.com |
| HL60, HL60/VINC, HL60/DOX | Leukemia | Trypan Blue Exclusion | Increased cytotoxicity after pre-treatment with an activating system | iiarjournals.org |
| T-24 | Bladder | XTT | Dose-dependent inhibition of cell growth | nih.gov |
Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. In Pirarubicin research, it is crucial for determining the drug's impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).
When cells are treated with Pirarubicin, flow cytometry can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that Pirarubicin can induce cell cycle arrest at different checkpoints depending on the cancer cell type. For instance, in human osteosarcoma MG-63 cells, Pirarubicin was found to cause G0/G1 cell cycle arrest. nih.gov In contrast, when used on MDA-MB-231 breast cancer cells, Pirarubicin treatment led to an increase in the percentage of cells in the S and G2/M phases, indicating a slowdown in the cell cycle process at these stages. e3s-conferences.org
Furthermore, flow cytometry is used to assess apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide. Research has demonstrated that Pirarubicin induces apoptosis in various cancer cells. nih.gove3s-conferences.org The combination of Pirarubicin with other agents, such as Nobiletin, has been shown to significantly enhance the apoptotic effect in breast cancer cells compared to Pirarubicin alone. e3s-conferences.org
Table 1: Effects of Pirarubicin on Cell Cycle and Apoptosis as Determined by Flow Cytometry
| Cell Line | Co-treatment | Effect on Cell Cycle | Apoptotic Effect | Reference |
|---|---|---|---|---|
| MG-63 (Osteosarcoma) | None | G0/G1 arrest | Induces apoptosis | nih.gov |
| MDA-MB-231 (Breast Cancer) | None | Increased percentage of cells in S and G2/M phases | Induces apoptosis | e3s-conferences.org |
Western Blotting for Protein Expression Profiling
Western blotting is a widely used analytical technique to detect specific protein molecules from a mixture of proteins. In the context of Pirarubicin research, it provides critical insights into the molecular pathways affected by the drug.
Studies utilizing Western blotting have revealed that Pirarubicin modulates the expression of key proteins involved in cell cycle control and apoptosis. Treatment of human osteosarcoma MG-63 cells with Pirarubicin resulted in the suppression of Proliferating Cell Nuclear Antigen (PCNA), a protein crucial for DNA replication, as well as the cell cycle-regulating proteins Cyclin D1 and Cyclin E. nih.gov
Moreover, Pirarubicin influences the expression of proteins in the Bcl-2 family, which are central regulators of apoptosis. Specifically, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. In hepatocellular carcinoma (HCC) cells, treatment with Pirarubicin also led to decreased levels of phosphorylated AKT (p-AKT), phosphorylated GSK3β (p-GSK3β), Cyclin D1, Cyclin E1, CDK2, and CDK4. oncotarget.com
Table 2: Modulation of Protein Expression by Pirarubicin Detected by Western Blotting
| Cell Line | Co-treatment | Down-regulated Proteins | Up-regulated Proteins | Reference |
|---|---|---|---|---|
| MG-63 (Osteosarcoma) | None | PCNA, Cyclin D1, Cyclin E, Bcl-2 | Bax | nih.gov |
| Hep3b, SMMC7721 (HCC) | 5-fluorouracil | p-AKT, p-GSK3β, Cyclin D1, Cyclin E1, CDK2, CDK4 | - | oncotarget.com |
Cell Viability and Proliferation Assays (e.g., MTT, Colony Formation)
Assessing the impact of a chemotherapeutic agent on cell viability and proliferation is fundamental to its preclinical evaluation. Assays such as the MTT assay and colony formation assay are standard methods employed in Pirarubicin research.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. sigmaaldrich.com Research has utilized similar assays, like the CCK-8 assay, to demonstrate that Pirarubicin's inhibitory effect on the proliferation of MDA-MB-231 breast cancer cells is enhanced when combined with Nobiletin. e3s-conferences.org These assays are crucial for determining the cytotoxic concentration of Pirarubicin and for screening potential synergistic drug combinations. okayama-u.ac.jp
The colony formation assay provides a measure of a single cell's ability to undergo unlimited division to form a colony. This assay assesses the long-term proliferative capacity of cancer cells following treatment. It is considered a definitive indicator of cell death and is more representative of the cytocidal activity of a drug compared to short-term viability assays. okayama-u.ac.jpamegroups.org This method can be used to evaluate the long-term efficacy of Pirarubicin in eradicating the reproductive integrity of cancer cells. jcancer.org
Table 3: Application of Viability and Proliferation Assays in Pirarubicin Research
| Assay | Principle | Application in Pirarubicin Research | Reference |
|---|---|---|---|
| MTT/CCK-8 Assay | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan (B1609692) product by viable cells. sigmaaldrich.com | Quantifying the dose-dependent inhibition of cell proliferation; assessing synergistic effects with other compounds like Nobiletin. e3s-conferences.org | e3s-conferences.orgokayama-u.ac.jp |
| Colony Formation Assay | Assesses the ability of single cells to proliferate and form colonies over an extended period. amegroups.org | Evaluating the long-term impact of Pirarubicin on the clonogenic survival and reproductive capacity of cancer cells. jcancer.org | amegroups.orgjcancer.org |
Advanced Molecular Biology and Genomics Techniques
The advent of high-throughput molecular biology and genomics techniques has provided a deeper understanding of the genetic and transcriptional changes induced by Pirarubicin.
Gene Expression Profiling (e.g., qRT-PCR, Microarray, RNA-seq)
Gene expression profiling methods measure the activity of thousands of genes at once to create a global picture of cellular function. thermofisher.com These techniques are vital for identifying the molecular targets and pathways modulated by Pirarubicin.
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify the expression of specific genes. In hepatocellular carcinoma (HCC) cells, qRT-PCR was employed to demonstrate that Pirarubicin treatment can suppress the expression of microRNA-21 (miR-21), a microRNA known to be overexpressed in many cancers and associated with a poor prognosis. oncotarget.com
Broader, genome-wide screening methods like DNA microarrays and RNA sequencing (RNA-seq) allow for a comprehensive analysis of the transcriptome. thermofisher.comnih.gov These technologies can identify novel genes and pathways affected by Pirarubicin, offering insights into its mechanisms of action and potential biomarkers for treatment response. For instance, these methods can be used to generate a complete profile of all gene expression changes in cancer cells following Pirarubicin exposure, revealing a complex network of regulated genes. epo.orggoogleapis.com
Promoter Activity Assays (e.g., Dual-Luciferase Reporter)
Promoter activity assays are essential for studying the regulation of gene expression at the transcriptional level. The dual-luciferase reporter assay is a common method used to investigate how a specific drug or molecule affects the activity of a gene's promoter. nih.gov
This technique has been applied in Pirarubicin-related research to validate the functional targets of microRNAs involved in chemoresistance. For example, in a study on hepatocellular carcinoma, a dual-luciferase reporter assay was used to confirm that Pirarubicin treatment could modulate the activity of promoters targeted by miR-21. oncotarget.com Similarly, in bladder cancer cells, this assay was used to confirm that neuroepithelial cell transforming 1 (NET1) is a direct target of miR-22-3p, a microRNA implicated in resistance to chemotherapeutic agents including Pirarubicin. spandidos-publications.com By linking a promoter of interest to a luciferase reporter gene, researchers can quantify changes in promoter activity in response to Pirarubicin, thereby elucidating its impact on specific gene transcription pathways. niph.go.jpresearchgate.net
Protein-Nucleic Acid Interaction Studies (e.g., RNA Immunoprecipitation)
Understanding the interactions between proteins and nucleic acids (DNA and RNA) is fundamental to deciphering the mechanisms of gene regulation. thermofisher.com Techniques like RNA Immunoprecipitation (RIP) are designed to study these interactions within the cellular environment.
RIP is used to identify the specific RNAs that are bound by a protein of interest. frontiersin.org The process typically involves using an antibody to pull down a specific RNA-binding protein (RBP) from a cell lysate, along with any RNA molecules it is bound to. The associated RNAs are then isolated and can be identified by methods such as qRT-PCR or sequencing. nih.govthermofisher.com
While direct application of RIP in studies focused solely on Pirarubicin is not prominently documented in the reviewed literature, its relevance is clear. For example, since Pirarubicin has been shown to alter the expression of microRNAs like miR-21, RIP could be employed to investigate how Pirarubicin affects the interaction of miR-21 with its protein partners in the RNA-induced silencing complex (RISC), or how it influences the binding of transcription factors to the promoter regions of genes it regulates. This would provide a more detailed mechanistic understanding of how Pirarubicin executes its gene-regulatory functions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-fluorouracil |
| Annexin V |
| Bax |
| Bcl-2 |
| CDK2 |
| CDK4 |
| Cyclin D1 |
| Cyclin E |
| Cyclin E1 |
| Doxorubicin |
| Nobiletin |
| Oleanolic Acid |
| Pirarubicin |
| Propidium iodide |
| Proliferating Cell Nuclear Antigen (PCNA) |
| p-AKT |
Emerging Research Frontiers and Future Directions for Pirarubicin Hcl Studies
Identification of Novel Molecular Targets and Off-Target Effects
While the primary mechanism of action for Pirarubicin (B1684484) HCl, like other anthracyclines, is the inhibition of topoisomerase II and intercalation into DNA, emerging research is beginning to uncover a more complex web of molecular interactions. patsnap.comnewdrugapprovals.orgtoku-e.com The identification of these additional targets and off-target effects is crucial for understanding its full therapeutic spectrum and potential resistance mechanisms.
Initial research has indicated that Pirarubicin HCl's cytotoxic effects may extend beyond its direct action on DNA. For instance, studies in bladder cancer cells have shown that Pirarubicin can induce apoptosis by inhibiting the mTOR/p70S6K/4E-BP1 signaling pathway. medchemexpress.commedchemexpress.eu This pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, the induction of autophagy has been identified as a cellular response to Pirarubicin treatment, suggesting a complex interplay between cell death and survival pathways. medchemexpress.eu Another identified signaling cascade influenced by Pirarubicin involves the regulation of the ROS-JNK pathway, which was shown to play a key role in the synergistic antitumor effect when combined with dichloroacetate (B87207) in liver cancer cells. nih.gov
Recent investigations, particularly in aggressive cancers like triple-negative breast cancer (TNBC), are exploring the role of non-coding RNAs in mediating Pirarubicin's effects. Specific circular RNAs, such as circSTIL and circDUSP16, have been identified as being involved in the cellular response to Pirarubicin, potentially serving as both novel therapeutic targets and biomarkers. patsnap.com Research has shown that circSTIL may mediate Pirarubicin's ability to inhibit the malignant phenotype of TNBC cells. patsnap.com Additionally, broader studies on anthracyclines have noted their ability to induce significant nucleolar stress, characterized by nucleolar shrinkage and rounding, which represents a distinct cellular response to this class of drugs. elifesciences.org
These nascent findings suggest that Pirarubicin's molecular footprint is larger than previously understood. Future research will likely focus on systematically mapping these interactions to better predict efficacy and develop rational combination therapies.
| Potential Target/Effect | Associated Pathway/Process | Cancer Context | Key Findings |
| Topoisomerase II | DNA Replication & Repair | General | Primary, well-established target for anthracyclines, leading to DNA double-strand breaks. patsnap.comnewdrugapprovals.orgoncodaily.com |
| mTOR/p70S6K/4E-BP1 Pathway | Cell Growth, Proliferation, Autophagy | Bladder Cancer | Pirarubicin induces apoptosis through inhibition of this pathway. medchemexpress.commedchemexpress.eu |
| ROS-JNK Signaling Pathway | Oxidative Stress, Apoptosis | Liver Cancer | Plays a key role in the synergistic antitumor effect of Pirarubicin with other agents. nih.gov |
| Nucleolar Stress | Ribosome Biogenesis | General | Anthracyclines, including Pirarubicin, induce canonical stress caps (B75204) associated with RNA Pol I inhibition. elifesciences.org |
| circSTIL (hsa_circ_0000069) | Non-coding RNA signaling | Triple-Negative Breast Cancer | Mediates Pirarubicin's inhibition of malignant phenotypes; potential biomarker. patsnap.com |
| circDUSP16 | Non-coding RNA signaling | Triple-Negative Breast Cancer | Implicated in the therapeutic effect of Pirarubicin via the miR-1224-3p/TFDP2 axis. patsnap.com |
Development of Predictive Computational Models for Efficacy and Resistance
The development of robust computational models to predict patient response to chemotherapy is a major goal in personalized medicine. For anthracyclines like this compound, such models could revolutionize treatment by identifying patients who are most likely to respond, as well as those at high risk for developing resistance. sci-hub.se While specific, validated computational models for this compound are still in the exploratory phase, the groundwork is being laid by broader research into anthracycline resistance.
Future predictive models will likely integrate multi-omics data, including genomics, transcriptomics, and proteomics, from patient tumors. The aim is to identify complex signatures that correlate with clinical outcomes. For example, the expression levels of the drug's primary target, topoisomerase IIα (TOP2A), and genes involved in DNA repair pathways, such as ERCC1, have been investigated as predictors of anthracycline resistance. oncodaily.commdpi.com Low ERCC1 transcript levels, for instance, have been associated with a higher pathological complete response to neoadjuvant anthracycline therapy in certain breast cancer subtypes. mdpi.com
Another avenue for computational modeling is the analysis of drug transport mechanisms. Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a well-known mechanism of resistance to anthracyclines, as these pumps actively remove the drug from cancer cells. oncodaily.com Computational algorithms could potentially model the likelihood of this resistance mechanism based on a tumor's genetic and expression data.
The neoadjuvant chemotherapy setting provides an ideal framework for developing and testing these models, as it allows for the direct assessment of tumor chemosensitivity. nih.gov By correlating pre-treatment molecular data with post-treatment pathological response, researchers can refine algorithms and build more accurate predictive tools. nih.gov The ultimate goal is to create a validated computational model that can facilitate precision-dosing and selection of this compound therapy, maximizing efficacy while minimizing unnecessary toxicity. sci-hub.se
Preclinical Exploration of this compound in Immunotherapy Combinations
A significant frontier in cancer therapy is the combination of traditional cytotoxic agents with immunotherapy, particularly immune checkpoint inhibitors (ICIs). nih.govfrontiersin.org Preclinical research suggests that certain chemotherapies, including anthracyclines, can do more than just kill cancer cells; they can provoke a specific type of cell death known as immunogenic cell death (ICD). oncodaily.comnih.gov This process is key to turning immunologically "cold" tumors, which are unresponsive to the immune system, into "hot" tumors that can be recognized and attacked by immune cells. mdpi.com
ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. nih.govfrontiersin.org Key DAMPs include the surface exposure of calreticulin (B1178941) (CRT), which acts as an "eat me" signal to dendritic cells, and the release of high mobility group box 1 (HMGB1) and ATP, which further promote immune cell activation and maturation. nih.govnih.gov By inducing ICD, anthracyclines can effectively act as an in-situ cancer vaccine, promoting the processing and presentation of tumor antigens to T cells. nih.gov
This immunomodulatory effect provides a strong rationale for combining this compound with ICIs like PD-1/PD-L1 inhibitors. oncodaily.com The hypothesis is that Pirarubicin-induced ICD would prime an anti-tumor immune response, while the ICI would release the "brakes" on the activated T cells, leading to a synergistic and durable anti-cancer effect. oncodaily.comnews-medical.net Preclinical models combining doxorubicin (B1662922) with PD-1/PD-L1 inhibitors have already shown promise in cancers like triple-negative breast cancer and soft tissue sarcomas. oncodaily.com
Future preclinical studies must specifically investigate this compound in such combinations. These studies will need to confirm its capacity as an ICD inducer and determine the optimal sequencing and scheduling with various ICIs to maximize anti-tumor immunity. frontiersin.org Such research is critical for translating this promising strategy into clinical trials. researchgate.netmdpi.com
Investigation of this compound Efficacy in Rare Cancer Models
While this compound has been studied in common malignancies like breast and bladder cancer, its potential in treating rare cancers remains a significant area for exploration. patsnap.comnih.gov Rare cancers often have limited treatment options, creating a high unmet medical need. Preclinical and early clinical studies in these less common diseases are essential for expanding the therapeutic reach of this compound.
One such rare malignancy where Pirarubicin has been investigated is osteosarcoma. A retrospective study evaluated a Pirarubicin-based chemotherapy regimen against a standard doxorubicin-based regimen in patients with non-metastatic extremity osteosarcoma. nih.gov The findings suggested that the Pirarubicin-based combination resulted in a significantly higher 5-year disease-free survival rate and a lower rate of lung metastasis compared to the doxorubicin-containing regimen. nih.gov
Another area of interest is in hematological malignancies. While anthracyclines are a cornerstone of lymphoma and leukemia treatment, Pirarubicin's specific role is less defined. newdrugapprovals.orgoncodaily.com Its potential efficacy in subtypes of these diseases, including rare forms like hairy cell leukemia, warrants preclinical investigation. lls.org Furthermore, Pirarubicin has been noted for its activity in hepatocellular carcinoma, which can be considered a rare disease in some geographical regions. oncodaily.com
Preclinical studies using models of other rare cancers, such as various types of sarcomas or neuroblastomas, could uncover new applications for this compound. oncodaily.commdpi.com These investigations are critical for generating the necessary data to support clinical trials in patient populations with few effective therapies.
| Cancer Model | Study Type | Key Findings |
| Osteosarcoma | Retrospective Clinical | Pirarubicin-based chemotherapy was associated with better disease-free survival and lower lung metastasis rates compared to a doxorubicin-based regimen. nih.gov |
| Gynecological Malignancies (Uterine Sarcoma, Ovarian Cancer) | In Vivo (Xenograft) | A polymer-conjugated form of Pirarubicin (P-THP) significantly suppressed tumor growth in uterine sarcoma and cisplatin-resistant ovarian cancer models. nih.gov |
| Hepatocellular Carcinoma | Preclinical/Clinical Mention | Noted to have potent antitumor activity in this cancer type. oncodaily.com |
| Bladder Cancer | Preclinical/Clinical Mention | Widely used in intravesical chemotherapy for non-muscle invasive bladder cancer. patsnap.commedchemexpress.eu |
Discovery and Validation of Preclinical Biomarkers for Response and Resistance
The identification of reliable biomarkers is fundamental to advancing precision oncology. For this compound, the discovery and validation of preclinical biomarkers are aimed at predicting which tumors will respond to treatment and which will exhibit innate or acquired resistance. jacc.org This research encompasses genetic markers, circulating proteins, and non-coding RNAs.
A key area of investigation for all anthracyclines is the status of their molecular target. Amplification of the TOP2A gene, which encodes topoisomerase IIα, has emerged as a potential predictive biomarker for an enhanced response to anthracycline-based therapy, particularly in breast cancer. oncodaily.com Conversely, mutations or downregulation of TOP2A can be a mechanism of resistance. oncodaily.com Another promising biomarker is the DNA repair gene ERCC1. Studies have suggested that low ERCC1 expression may predict sensitivity to anthracyclines. mdpi.com
Circulating biomarkers offer a non-invasive method for monitoring treatment response and toxicity. While traditionally used to monitor cardiotoxicity, cardiac troponins and B-type natriuretic peptides (BNP) can also serve as indirect biomarkers of therapeutic limitations, as their elevation may necessitate treatment alteration. oup.comfrontiersin.orgbiomedpharmajournal.org More recently, research has focused on microRNAs (miRNAs) as potential biomarkers for both cardiotoxicity and drug resistance. nih.govfrontiersin.org Specific miRNAs have been shown to be involved in the regulation of anthracycline efficacy, and their abnormal expression is linked to tumor development and drug resistance. frontiersin.org
In the context of Pirarubicin specifically, recent studies in triple-negative breast cancer have highlighted circular RNA circSTIL as a potential biomarker found in plasma exosomes that correlates with prognosis and may predict the therapeutic effect of Pirarubicin. patsnap.com The validation of these and other candidate biomarkers in robust preclinical models is a critical step toward their clinical implementation, ultimately allowing for more effective and personalized use of this compound.
| Biomarker Candidate | Biomarker Type | Potential Indication | Relevant Cancer Type(s) |
| TOP2A Amplification | Gene Amplification | Increased sensitivity to anthracyclines. | Breast Cancer oncodaily.com |
| Low ERCC1 Expression | mRNA/Protein Expression | Increased sensitivity/Higher pathological complete response. | Breast Cancer mdpi.com |
| P-glycoprotein (P-gp) | Protein Expression | Resistance (drug efflux). | General oncodaily.com |
| circSTIL | Circular RNA (in exosomes) | Prognosis and prediction of therapeutic effect. | Triple-Negative Breast Cancer patsnap.com |
| Cardiac Troponins (cTn) | Circulating Protein | Indicator of myocardial injury, a treatment-limiting toxicity. | General jacc.orgoup.comfrontiersin.org |
| Natriuretic Peptides (BNP, NT-proBNP) | Circulating Protein | Subclinical cardiotoxicity, a treatment-limiting toxicity. | General biomedpharmajournal.org |
| MicroRNAs (miRNAs) | Non-coding RNA | Regulation of drug efficacy and resistance. | General, Breast Cancer frontiersin.org |
| SULF1 | Gene/Protein Expression | Potential target and prognostic marker in brain metastasis. | Breast Cancer patsnap.com |
Q & A
Q. What are the primary mechanisms of action of Pirarubicin HCl in cancer treatment?
this compound exerts its antitumor effects through DNA intercalation and inhibition of topoisomerase II (Topo II), disrupting DNA replication and transcription. Methodologically, researchers can validate these mechanisms using:
- In vitro assays : Measure Topo II inhibition via plasmid relaxation assays .
- Cytotoxicity studies : Compare IC50 values in cancer cell lines (e.g., hepatoma, leukemia) using MTT or colony formation assays .
- DNA binding analysis : Employ fluorescence quenching or circular dichroism to confirm intercalation .
Q. What experimental models are suitable for studying this compound’s pharmacokinetics and efficacy?
- In vivo models : Use murine xenografts (e.g., hepatic or breast cancer) with dose translation based on body surface area (BSA) using Km coefficients (e.g., mouse-to-rat dose conversion: 20 mg/kg × 3/6 = 10 mg/kg) .
- Metabolite tracking : Quantify plasma metabolites (doxorubicin, pirarubicinol) via HPLC-MS in pharmacokinetic studies .
- Tissue distribution : Radiolabeled this compound can assess accumulation in target organs (e.g., liver) .
Q. How do researchers optimize dosing regimens for this compound in preclinical studies?
- Solubility considerations : Prepare stock solutions in DMSO (10 mM) and dilute in saline, ensuring stability at -80°C for ≤6 months .
- Dose-response curves : Test 1–10 mg/kg in animal models, adjusting for species-specific BSA and toxicity thresholds .
- Combination therapy : Pair with hepatic arterial infusion or liposomal carriers to enhance tumor targeting .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound across cancer types be resolved?
Contradictions (e.g., superior activity in hepatoma vs. limited efficacy in multidrug-resistant tumors) require:
- Comparative transcriptomics : Profile ABC transporter expression (e.g., P-glycoprotein) in resistant vs. sensitive cell lines .
- Meta-analysis : Pool clinical trial data to identify patient subgroups with differential responses .
- Dose escalation studies : Test higher doses in resistant models while monitoring cardiotoxicity via echocardiography .
Q. What strategies mitigate multidrug resistance (MDR) in this compound treatment?
- Structural modifications : Synthesize derivatives (e.g., 3’-deamino-3’-morpholino) to reduce ABC transporter recognition .
- Nanocarriers : Encapsulate this compound in liposomes or lipid emulsions to bypass efflux pumps and enhance hepatic uptake (e.g., lipiodol-pirarubicin emulsions) .
- Adjuvant therapies : Co-administer MDR inhibitors (e.g., verapamil) in vitro and validate synergy via Chou-Talalay combination indices .
Q. How do this compound metabolites influence its therapeutic window and toxicity profile?
- Metabolite profiling : Use LC-MS/MS to quantify doxorubicin and pirarubicinol in plasma and correlate with cardiotoxicity (e.g., troponin levels) .
- Autophagy modulation : Assess metabolite-induced cytoprotection via mTOR pathway inhibition using Western blotting (LC3-II/Beclin-1 markers) .
- Toxicokinetic modeling : Compare metabolite half-lives across species to predict cumulative toxicity risks .
Q. What methodologies enhance tumor-specific delivery of this compound?
- Hepatic artery infusion : Optimize local delivery in hepatocellular carcinoma models via surgical catheterization and contrast imaging .
- pH-sensitive liposomes : Design carriers that release this compound in acidic tumor microenvironments, validated by fluorescence dequenching assays .
- Targeted conjugates : Attach tumor-homing peptides (e.g., RGD) to this compound and evaluate uptake via confocal microscopy .
Methodological Considerations
- Data reproducibility : Adhere to protocols from and for experimental details (e.g., compound purity ≥95%, triplicate assays).
- Statistical rigor : Use ANOVA with post-hoc tests for dose-response comparisons and Kaplan-Meier analysis for survival studies .
- Ethical compliance : Follow guidelines for animal welfare (e.g., 3Rs principles) and human subject research (IRB approval for clinical data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
